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  • Product: 1-Cyclopropyl-4-methoxybutane-1,3-dione
  • CAS: 121553-47-7

Core Science & Biosynthesis

Foundational

Tautomerism in 1-Cyclopropyl-4-methoxybutane-1,3-dione

An In-Depth Technical Guide to the Tautomeric Equilibrium of 1-Cyclopropyl-4-methoxybutane-1,3-dione Abstract This technical guide provides a comprehensive examination of the tautomeric phenomena in 1-cyclopropyl-4-metho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Equilibrium of 1-Cyclopropyl-4-methoxybutane-1,3-dione

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena in 1-cyclopropyl-4-methoxybutane-1,3-dione, a molecule of significant interest due to its unique substituent effects. As a β-dicarbonyl compound, it exists in a dynamic equilibrium between its diketo and various enol forms. This document elucidates the structural factors governing this equilibrium, with a particular focus on the electronic contributions of the cyclopropyl and methoxy groups. We present detailed, field-proven experimental protocols using Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and computational modeling to qualitatively and quantitatively characterize the tautomeric populations. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering both foundational theory and practical methodologies for the analysis of complex tautomeric systems.

Introduction: The Dynamic Nature of β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1][2] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[3][4] While for simple carbonyl compounds the equilibrium overwhelmingly favors the more stable keto form, the 1,3-dicarbonyl moiety presents a special case.[1]

The enhanced stability of the enol tautomer in β-dicarbonyls is attributed to two primary factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[5]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable pseudo-aromatic ring.[6][7]

The position of this equilibrium is highly sensitive to structural modifications and environmental conditions, including solvent polarity and temperature.[8][9] Understanding these influences is critical, as the predominant tautomer can dictate a molecule's reactivity, binding affinity to biological targets, and overall physicochemical properties.[10]

Tautomeric Landscape of 1-Cyclopropyl-4-methoxybutane-1,3-dione

The subject of this guide, 1-cyclopropyl-4-methoxybutane-1,3-dione, possesses two distinct α-carbons, leading to the possibility of three principal tautomers in equilibrium: the central diketo form and two different enol forms.

Caption: Tautomeric equilibrium in 1-cyclopropyl-4-methoxybutane-1,3-dione.

Analysis of Substituent Effects

The equilibrium position is dictated by the electronic properties of the cyclopropyl and methoxy substituents.

  • The Cyclopropyl Group: A cyclopropyl ring adjacent to a π-system behaves electronically like a vinyl group. Its Walsh orbitals can overlap with the p-orbitals of the double bond, extending the conjugation.[11][12] This extended conjugation provides significant stabilization to Enol A , where the enol double bond is adjacent to the cyclopropyl group. This makes Enol A the predicted major enol tautomer.[6]

  • The Methoxy Group: The methoxy group (-OCH₃) at the other end of the dicarbonyl system is an electron-donating group by resonance. While it can influence the acidity of the neighboring α-protons, its primary impact is on the electronic character of the adjacent carbonyl. The presence of the alkoxy group generally reduces the enol content compared to a simple diketone.[13] Therefore, Enol B is expected to be less stable than Enol A and present as a minor species, if at all.

Experimental Characterization Protocols

A multi-faceted approach combining NMR, UV-Vis spectroscopy, and computational modeling is required for a thorough characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and direct technique for studying tautomerism in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation and quantification of distinct species.[14][15][16]

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh ~10 mg of 1-cyclopropyl-4-methoxybutane-1,3-dione.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

    • Causality: The choice of solvent is critical as it directly influences the tautomeric equilibrium.[8][17] A non-polar solvent like CDCl₃ will favor the intramolecularly hydrogen-bonded enol form, while polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize the more polar keto form by competing for hydrogen bonds.[9] A systematic study across multiple solvents is recommended.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ to allow for full magnetization recovery, which is crucial for accurate integration and quantification. A value of 10-15 seconds is a conservative starting point.

  • Spectral Analysis and Quantification:

    • Signal Assignment: Identify the characteristic signals for each tautomer.

    • Equilibrium Constant (K_eq) Calculation: The equilibrium constant is calculated from the integral values of non-overlapping signals corresponding to the enol and keto forms.[18][19]

      • K_eq = [Enol] / [Keto]

      • For example, using the vinylic proton of the enol and the methylene protons of the keto form:

        • K_eq = Integral(Enol Vinylic H) / (0.5 * Integral(Keto Methylene H₂))

      • The calculation should be performed using multiple, distinct pairs of signals to ensure self-validation of the results.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonKeto FormEnol A (Major)Rationale
Enolic OH-~13-15Strongly deshielded due to intramolecular H-bonding.
Vinylic CH-~5.5Typical chemical shift for a vinylic proton in a conjugated enol system.
Methylene CH₂~3.8-α-protons between two carbonyls in the keto form.
Methoxy OCH₃~3.7~3.75Minor shift expected between tautomers.
Cyclopropyl CH~1.2~1.3Minor shift due to change in electronic environment.
Cyclopropyl CH₂~0.9-1.1~0.9-1.1Minimal change expected.
UV-Vis Spectroscopy

This technique complements NMR by providing information on the electronic transitions within the tautomers. The conjugated π-system of the enol form typically absorbs at a longer wavelength (π → π* transition) compared to the less conjugated keto form (n → π* transition).[20][21][22]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., hexane, acetonitrile, ethanol).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Interpretation: The spectrum will be a composite of the absorbance from all tautomers present. While direct quantification is challenging without pure standards for each tautomer, this method is excellent for observing shifts in equilibrium. Comparing spectra in different solvents will show a clear solvatochromic effect, as changes in solvent polarity alter the K_eq and thus the relative intensities of the absorption bands corresponding to the keto and enol forms.[23]

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations are invaluable for predicting the relative thermodynamic stabilities of the tautomers and corroborating experimental findings.[24][25]

dft_workflow cluster_input Input Generation cluster_calc DFT Calculation cluster_output Output Analysis mol_build Build Tautomer Structures (Keto, Enol A, Enol B) geom_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt solvent_model Incorporate Solvent Model (e.g., PCM) geom_opt->solvent_model thermo Extract Gibbs Free Energies (G_keto, G_enolA, G_enolB) solvent_model->thermo keq_calc Calculate Relative Energies (ΔG) & Predict K_eq thermo->keq_calc

Caption: Workflow for DFT analysis of tautomer stability.

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of the diketo form and both potential enol tautomers (A and B).

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each structure. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[24] The absence of imaginary frequencies confirms a true energy minimum.

  • Solvent Effects: To simulate solution-phase behavior, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[20]

  • Energy Analysis: Extract the Gibbs free energy (G) for each optimized tautomer. The difference in free energy (ΔG) between the enol and keto forms can be used to calculate the theoretical equilibrium constant:

    • ΔG = G_enol - G_keto

    • K_eq = exp(-ΔG / RT)

Synthesis Pathway

A reliable synthesis of 1-cyclopropyl-4-methoxybutane-1,3-dione can be achieved via a Claisen condensation reaction. This provides context for sample purity and potential side-products. A procedure adapted from a similar synthesis is as follows.[26]

  • Base-Mediated Condensation: To a stirred solution of methyl cyclopropanecarboxylate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Addition of Ketone: Slowly add a solution of 1-methoxyacetone to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir until TLC analysis indicates the consumption of starting materials.

  • Workup and Purification: Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified via column chromatography on silica gel to yield the target compound.

Conclusion and Implications for Drug Development

The tautomeric equilibrium of 1-cyclopropyl-4-methoxybutane-1,3-dione is a complex interplay of electronic and steric factors. Theoretical analysis strongly suggests a preference for the enol form in which the double bond is conjugated with the cyclopropyl ring (Enol A ). This prediction can be rigorously tested and quantified using the detailed NMR, spectroscopic, and computational protocols outlined in this guide.

For drug development professionals, understanding and controlling this tautomerism is paramount. The specific tautomer present in a biological environment will determine the molecule's shape, hydrogen bonding capability, and polarity, all of which are critical for receptor binding and pharmacokinetic properties. For instance, the enol form presents a hydrogen bond donor and acceptor in a fixed conformation, which may be essential for binding to a target protein, whereas the more flexible keto form may not fit the active site as effectively.[10] This guide provides the foundational framework for undertaking such critical investigations.

References

  • Jacquemin, D., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]

  • Pérez-Torralba, M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49, 169-206. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Jacquemin, D., et al. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

  • Lyčka, A. (2010). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]

  • Antonov, L., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]

  • Vedantu. (2024). The ketoenol tautomerism of dicarbonyl compounds. Vedantu. [Link]

  • Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. [Link]

  • Kolehmainen, E., et al. (2012). 15N NMR Studies of tautomerism. Magnetic Resonance in Chemistry, 50(10), 633-654. [Link]

  • da Silva, J. P. (2004). Application of Organized Microstructures to Study Keto-Enol Equilibrium of β-Dicarbonyl Compounds. Current Organic Chemistry, 8(2), 145-160. [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • Li, M., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(12), 1185-1196. [Link]

  • Czernek, J., et al. (2011). Solid-State Tautomerism in 2-Carboxyindan-1,3-dione. The Journal of Physical Chemistry A, 115(9), 1736-1742. [Link]

  • BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]

  • StackExchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? [Link]

  • Cyr, N., & Reeves, L. W. (1965). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry, 43(11), 3057-3064. [Link]

  • McCormick, J. M. (2015). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Truman State University. [Link]

  • Gawinecki, R., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 853-858. [Link]

  • Acevedo, O. (2019). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. California State University, Fresno. [Link]

  • Mahmoudi Aval, M., et al. (2020). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Polycyclic Aromatic Compounds, 42(5), 2133-2151. [Link]

  • Fiveable. (2025). 6.1 Keto-enol tautomerism. Organic Chemistry II. [Link]

  • LibreTexts Chemistry. (2020). 18.6: Keto-Enol Tautomerism. [Link]

  • PrepChem. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. [Link]

  • Ashenhurst, J. (2022). Keto Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • da Silveira, L. P., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245318. [Link]

  • Chemistry Steps. (2024). Keto Enol Tautomerization. [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of cyclopropane-1,2-dione. [Link]

  • Sambasivam, K., & Ramalingam, S. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 3(8), 8806-8816. [Link]

  • Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. [Link]

  • Fedorov, A. G., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv. [Link]

  • Li, M., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(12), 1185-1196. [Link]

Sources

Exploratory

Stability studies of 1-Cyclopropyl-4-methoxybutane-1,3-dione

An In-depth Technical Guide to the Stability Studies of 1-Cyclopropyl-4-methoxybutane-1,3-dione Executive Summary The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability Studies of 1-Cyclopropyl-4-methoxybutane-1,3-dione

Executive Summary

The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for assessing the stability of 1-Cyclopropyl-4-methoxybutane-1,3-dione, a molecule featuring a reactive β-diketone moiety and a cyclopropyl group. As a Senior Application Scientist, this document synthesizes regulatory expectations with mechanistic chemical insights to provide a robust strategy for researchers, scientists, and drug development professionals. The protocols herein are designed not merely as procedural steps but as self-validating systems to ensure data integrity and scientific rigor. We will explore the molecule's intrinsic properties, design comprehensive forced degradation studies, outline the development of a stability-indicating analytical method, and interpret the resulting data in accordance with international regulatory standards.

Introduction: The Imperative of Stability Assessment

The journey from a promising chemical entity to a market-approved pharmaceutical is underpinned by a rigorous evaluation of its quality, safety, and efficacy. A critical component of this evaluation is the chemical stability of the drug substance.[1][2] Stability studies provide essential evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This information is fundamental for determining appropriate storage conditions, re-test periods, and shelf-life.[2][4]

This guide focuses on 1-Cyclopropyl-4-methoxybutane-1,3-dione. Its structure, containing a β-diketone system, presents specific stability challenges that demand a thorough investigation. Forced degradation, or stress testing, is an indispensable tool in this process. By subjecting the molecule to conditions more severe than standard accelerated testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and, most importantly, develop and validate analytical methods that are "stability-indicating."[1] A stability-indicating method is a validated quantitative procedure that can detect changes in the drug's properties over time and accurately measure the active ingredient's concentration without interference from degradants, impurities, or excipients.

This document is structured to guide the scientist through the logical progression of a stability study, from understanding the molecule's inherent reactivity to designing and executing the necessary experiments in line with the International Council for Harmonisation (ICH) guidelines.[5][6]

Molecular Profile and Inherent Stability Considerations

A proactive approach to stability testing begins with a thorough analysis of the molecule's structure to anticipate potential liabilities.

Chemical Structure:

  • IUPAC Name: 1-Cyclopropyl-4-methoxybutane-1,3-dione

  • Molecular Formula: C₈H₁₂O₃[7]

  • Key Functional Groups: β-Diketone, Cyclopropyl Ring, Methoxy Ether

The two most significant features influencing the stability of this molecule are the β-diketone and the cyclopropyl ring.

The Reactivity of the β-Diketone Moiety

β-Diketones exist in a dynamic equilibrium between their diketo and enol forms, a phenomenon known as keto-enol tautomerism.[8] The enol form is often stabilized by intramolecular hydrogen bonding, making it a significant contributor to the overall structure and reactivity.[8]

Caption: Keto-enol equilibrium of the β-diketone moiety.

This equilibrium is critical because the enol form can be susceptible to oxidation, while the diketone form contains two electrophilic carbonyl carbons, making them targets for nucleophilic attack, particularly hydrolysis. The C-C bond between the two carbonyls can also be susceptible to cleavage under certain enzymatic or harsh chemical conditions.[9]

The Cyclopropyl Ring

The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability.[10] However, the ring possesses significant strain energy. Under strongly acidic conditions, particularly in the presence of a nucleophile, the ring can undergo protonation followed by ring-opening to alleviate this strain. This represents a potential degradation pathway that must be investigated.

Regulatory Framework: Adherence to ICH Guidelines

Stability testing is not an ad-hoc process; it is governed by a set of globally recognized guidelines established by the ICH to ensure a harmonized approach.[5][6]

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the foundational guideline, outlining requirements for long-term, intermediate, and accelerated stability studies.[11][12] It specifies the batches to be tested, storage conditions, and evaluation criteria.[13]

  • ICH Q1B - Photostability Testing: This guideline provides a standardized protocol for evaluating the light sensitivity of a drug substance, requiring exposure to a combination of UV and visible light sources.[5][14]

Forced degradation studies are a critical component of the work described in ICH Q1A, as they help validate the analytical procedures used in the formal stability programs.[12]

Designing a Comprehensive Forced Degradation Study

The primary objective of a forced degradation study is to achieve a target degradation of approximately 5-20% of the active ingredient.[12][14] This level of degradation is sufficient to produce and detect primary degradation products without causing such extensive decomposition that the results become uninterpretable.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions DS Drug Substance (1-Cyclopropyl-4-methoxy- butane-1,3-dione) Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH) DS->Base Expose Oxidation Oxidation (e.g., 3% H2O2) DS->Oxidation Expose Thermal Thermal (e.g., 80°C) DS->Thermal Expose Photo Photolytic (ICH Q1B) DS->Photo Expose Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Characterization of Degradants (e.g., LC-MS) Analysis->ID If degradants > threshold Report Data Compilation & Pathway Elucidation Analysis->Report ID->Report

Caption: Potential degradation via retro-Claisen condensation.

  • Step-by-Step Protocol:

    • Prepare a stock solution of 1-Cyclopropyl-4-methoxybutane-1,3-dione at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.

    • Transfer 5 mL of the stock solution into three separate vials.

    • Add 5 mL of 0.2 M HCl to each vial to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Place one vial at room temperature (25°C) and another in a water bath at 60°C. Keep the third as a 0-hour time point control in a refrigerator.

    • Withdraw aliquots at pre-determined intervals (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

Protocol: Base-Catalyzed Hydrolysis
  • Causality: Base-catalyzed hydrolysis (saponification) is often more aggressive than acid hydrolysis. The hydroxide ion is a strong nucleophile that can directly attack the carbonyl carbons, leading to cleavage.

  • Proposed Degradation Pathway: Similar to acid hydrolysis, the expected outcome is a retro-Claisen reaction.

  • Step-by-Step Protocol:

    • Follow steps 1 and 2 from the acid hydrolysis protocol.

    • Add 5 mL of 0.2 M NaOH to each vial to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Maintain vials at room temperature, as base hydrolysis is typically faster than acid hydrolysis.

    • Withdraw aliquots at appropriate intervals (e.g., 30 mins, 1, 2, 4 hours).

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

Protocol: Oxidative Degradation
  • Causality: The enol form of the β-diketone can be susceptible to oxidation. Hydrogen peroxide is a common oxidizing agent used in stress testing. [12]Oxidative stress can lead to a variety of degradation products, including cleavage products or the introduction of hydroxyl groups.

  • Proposed Degradation Pathway: Oxidation could potentially cleave the molecule at the enolic double bond or oxidize the methoxy group.

  • Step-by-Step Protocol:

    • Follow steps 1 and 2 from the acid hydrolysis protocol.

    • Add 5 mL of 6% hydrogen peroxide (H₂O₂) to each vial to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Store the vials at room temperature, protected from light.

    • Monitor the reaction closely, with time points such as 2, 6, and 24 hours. [12] 5. Quench the reaction by adding a small amount of an antioxidant solution (e.g., sodium bisulfite) if necessary, and dilute with mobile phase for HPLC analysis.

Protocol: Thermal Degradation
  • Causality: High temperatures provide the energy needed to overcome activation barriers for degradation reactions. This tests the molecule's intrinsic stability in the solid state and in solution.

  • Step-by-Step Protocol:

    • Solid State: Place approximately 5-10 mg of the solid drug substance in a clear glass vial and store it in an oven at 80°C.

    • Solution State: Prepare a solution at 1.0 mg/mL as described previously. Place sealed vials in an oven at 80°C.

    • Sample at intervals (e.g., 1, 3, 7 days).

    • For the solid sample, dissolve in the mobile phase before analysis. For the solution sample, dilute as needed.

Protocol: Photostability Degradation
  • Causality: Energy from light, particularly UV radiation, can be absorbed by chromophores in the molecule, promoting it to an excited state. This can lead to bond cleavage or reactions with other molecules.

  • Step-by-Step Protocol:

    • As per ICH Q1B guidelines, expose the drug substance in a chemically inert and transparent container. [5][14] 2. Prepare a solution of the drug substance for solution-state testing.

    • Place the samples in a validated photostability chamber.

    • Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.

    • The exposure should be to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples after exposure and compare them to the dark control.

Development of a Stability-Indicating HPLC Method

A robust analytical method is the linchpin of any stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique due to its sensitivity, precision, and versatility. [15]

Method Development Protocol
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is versatile for moderately polar compounds.

  • Mobile Phase Selection: A gradient elution is recommended to ensure separation of the parent peak from potentially more polar or less polar degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Wavelength Detection: Analyze the UV spectrum of the parent compound to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Sample Analysis: Inject a composite sample containing the parent compound and aliquots from all stress conditions where degradation was observed.

  • Method Optimization: Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C) to achieve:

    • Resolution (Rs): Rs > 2 between the parent peak and the closest eluting degradant peak.

    • Peak Purity: The parent peak should be spectrally pure in all stressed samples.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

System Suitability Testing (Self-Validation)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale (Trustworthiness)
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Demonstrates column efficiency and good separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for n=5 injections)Confirms the precision and reproducibility of the injector and detector.
Resolution (Rs) Rs > 2.0 (between parent and key degradant)Guarantees that the peaks are baseline separated for accurate quantification.

Data Interpretation and Presentation

Summary of Forced Degradation Results

The results should be summarized in a table to provide a clear overview of the molecule's stability profile.

Stress ConditionTime% Assay of Parent Compound% DegradationNo. of DegradantsRemarks
Control 24 hr99.8%0.2%0No significant degradation.
0.1 M HCl (60°C) 24 hr85.2%14.6%2Significant degradation observed.
0.1 M NaOH (RT) 4 hr81.5%18.5%2Rapid degradation.
3% H₂O₂ (RT) 24 hr94.1%5.9%1Moderate degradation.
Thermal (80°C, Solid) 7 days99.5%0.5%0Stable in solid state.
Photolytic (ICH Q1B) -98.9%1.1%1Minor degradation.

Note: The data presented above is hypothetical and for illustrative purposes only.

This table clearly indicates that 1-Cyclopropyl-4-methoxybutane-1,3-dione is most susceptible to degradation under hydrolytic (acidic and basic) conditions and moderately susceptible to oxidation. It appears to be stable to heat in the solid state and relatively stable to light.

Long-Term and Accelerated Stability Studies

Once the forced degradation study is complete and a stability-indicating method is validated, formal stability studies must be initiated as per ICH Q1A(R2). [11]

  • Purpose: To establish a re-test period for the drug substance or a shelf-life for the drug product. [4]* Methodology: At least three primary batches of the drug substance are placed in storage at specific temperature and humidity conditions. [16]Samples are pulled at defined time points and analyzed using the validated stability-indicating method.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Source: Adapted from ICH Q1A(R2) Guidelines.[6][11]

Conclusion

This technical guide outlines a systematic and scientifically grounded approach to evaluating the stability of 1-Cyclopropyl-4-methoxybutane-1,3-dione. The inherent reactivity of the β-diketone moiety makes it particularly vulnerable to hydrolytic degradation, a hypothesis that must be confirmed through the rigorous forced degradation protocols described. By anticipating potential degradation pathways, developing a robust, stability-indicating HPLC method, and adhering to the principles of the ICH guidelines, researchers can build a comprehensive stability profile for this molecule. This profile is not merely a regulatory requirement but a fundamental dataset that informs formulation development, packaging selection, and ultimately, ensures the delivery of a safe and effective medication to patients.

References

Sources

Foundational

Technical Guide: Solubility Profile & Characterization of 1-Cyclopropyl-4-methoxybutane-1,3-dione

Executive Summary Compound: 1-Cyclopropyl-4-methoxybutane-1,3-dione CAS: 121553-47-7 Molecular Formula: C₈H₁₂O₃ Molecular Weight: 156.18 g/mol [1] This guide provides a comprehensive technical analysis of the solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-Cyclopropyl-4-methoxybutane-1,3-dione CAS: 121553-47-7 Molecular Formula: C₈H₁₂O₃ Molecular Weight: 156.18 g/mol [1]

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-Cyclopropyl-4-methoxybutane-1,3-dione. As a specialized


-diketone intermediate, its solubility behavior is governed by a dynamic equilibrium between keto and enol tautomers. Unlike simple solutes, this compound exhibits "adaptive polarity," where its effective lipophilicity shifts based on the solvent environment.[2] This document outlines the mechanistic principles of its solvation, predicted solubility landscapes, and validated protocols for experimental determination.[2]

Part 1: Physicochemical Architecture & Tautomerism

To understand the solubility of this compound, one must first understand its structural dynamics.[2] It is not a static molecule; it exists as a mixture of distinct tautomers.

The Tautomeric Equilibrium

In the liquid phase or in solution, 1-Cyclopropyl-4-methoxybutane-1,3-dione oscillates between a diketo form and a cis-enol form .

  • Diketo Form: More polar, favored in polar protic solvents (e.g., water, methanol) which stabilize the carbonyl dipoles via intermolecular hydrogen bonding.[2]

  • Cis-Enol Form: Less polar, favored in non-polar or aprotic solvents (e.g., Chloroform, Hexane).[2] This form is stabilized by a strong intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the carbonyl oxygen, creating a pseudo-aromatic 6-membered ring.

Impact on Solubility:

  • The "Chameleon Effect": The formation of the internal hydrogen bond in the enol form "hides" the polar donor/acceptor sites, significantly increasing the compound's solubility in non-polar organic solvents (increasing apparent LogP).

  • The Methoxy Influence: The terminal methoxy group (-OCH₃) at C4 provides a permanent dipole and a weak hydrogen bond acceptor site, maintaining moderate solubility in polar organic solvents even when the

    
    -diketone core is enolized.
    

Tautomerism cluster_0 Polar Environment (e.g., Water) cluster_1 Non-Polar Environment (e.g., CHCl3) Diketo Diketo Form (Open Chain) High Polarity Enol Cis-Enol Form (Pseudo-Ring) Lipophilic Diketo->Enol  Tautomerization   (-H2O / +Non-polar Solvent)

Figure 1: Solvent-dependent tautomeric equilibrium shifting effective polarity.

Part 2: Solubility Landscape

The following matrix categorizes solvent compatibility based on the compound's structural features (Cyclopropyl lipophilicity +


-dicarbonyl acidity + Methoxy polarity).
Predicted Solubility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Ideally stabilizes the cis-enol form. The solvent's low polarity promotes the intramolecular H-bond, making the molecule lipophilic.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Dissolves both tautomers.[2] The methoxy group and carbonyls interact favorably with the solvent dipoles.
Esters & Ethers Ethyl Acetate, THF, MTBEGood to High Compatible polarity.[2] THF coordinates well; Ethyl Acetate is an excellent recrystallization solvent candidate.
Alcohols Methanol, Ethanol, IsopropanolGood Soluble due to the methoxy group and general polarity.[2] However, alcohols can disrupt the internal enol H-bond, potentially shifting equilibrium toward the diketo form.[2]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow to Moderate The cyclopropyl group aids solubility, but the polar dione/methoxy core resists full solvation.[2] Likely soluble at elevated temperatures (useful for recrystallization).
Aqueous (Neutral) WaterLow The hydrophobic cyclopropyl and methylene segments limit solubility, despite the oxygen atoms.
Aqueous (Basic) NaOH (aq), Na₂CO₃ (aq)High (Reactive) Critical: Deprotonates the

-carbon (pKa ~9-11) to form a water-soluble enolate anion. Used for extraction/purification.[3]
The "Acid-Base Swing" for Purification

Because 1-Cyclopropyl-4-methoxybutane-1,3-dione is a


-diketone, it possesses significant acidity at the C2 position. This property allows for a high-purity extraction strategy:
  • Dissolve crude mixture in an organic solvent (e.g., DCM).

  • Extract with dilute aqueous base (e.g., 1M NaOH). The compound moves to the aqueous layer as the enolate salt; non-acidic impurities stay in the DCM.

  • Wash the aqueous layer with fresh organic solvent.

  • Acidify the aqueous layer (e.g., HCl) to regenerate the neutral dione.

  • Extract the pure dione back into organic solvent.

Part 3: Experimental Determination Protocols

Since empirical data for this specific CAS is sparse, the following self-validating protocols are required to determine exact solubility limits for formulation or reaction optimization.

Protocol A: Saturation Shake-Flask Method (Standard)

For determining thermodynamic solubility at a specific temperature (e.g., 25°C).

Materials:

  • Solvent of choice (HPLC grade).

  • 1-Cyclopropyl-4-methoxybutane-1,3-dione (Test Article).[4]

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).[2]

  • Agilent 1200 HPLC (or equivalent) with UV detection.

Workflow:

  • Supersaturation: Add excess Test Article to 2 mL of solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate the vial at the target temperature (25°C) for 24 hours. (Use a shaker or magnetic stir bar).

  • Sedimentation: Allow the suspension to stand for 1 hour to let solids settle.

  • Filtration: Draw supernatant and filter through a 0.45 µm filter. Discard the first 200 µL of filtrate (saturation of filter membrane).

  • Dilution: Dilute the filtrate immediately to prevent precipitation (e.g., 1:100 in Acetonitrile).

  • Quantification: Inject into HPLC. Calculate concentration against a standard curve.

Protocol B: Visual Polythermal Method (Quick Screen)

For rapid solvent selection during process development.

  • Weigh 100 mg of compound into a vial.

  • Add solvent in 100 µL increments.

  • Vortex and observe dissolution.

  • If not dissolved, heat to boiling point (with venting).

  • Result:

    • Dissolves in <500 µL cold: Highly Soluble (>200 mg/mL).

    • Dissolves in <1 mL hot, precipitates cold: Recrystallization Candidate .

    • Requires >5 mL: Poor Solubility .

Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Compound + Solvent Agitate Agitate 24h @ 25°C (Equilibrium) Start->Agitate Filter Filter (0.45 µm) Discard initial volume Agitate->Filter Dilute Dilute Filtrate (Stop Precipitation) Filter->Dilute Analyze HPLC / UV-Vis Analysis Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Part 4: Stability & Handling in Solution[2]

When working with 1-Cyclopropyl-4-methoxybutane-1,3-dione in solution, researchers must be aware of potential degradation pathways:

  • Retro-Claisen Condensation: In the presence of strong nucleophiles (or strong bases) and heat, the molecule can cleave, releasing the cyclopropyl ketone and methoxyacetate fragments. Avoid prolonged heating in basic alcohols.

  • Metal Chelation: This compound is a potent ligand. Trace metal ions (Fe³⁺, Cu²⁺) in solvents can form colored complexes (often red or green), altering solubility and interfering with assays.[2] Use high-purity solvents and glass-distilled water.

  • Enol Ether Formation: In acidic alcohols (e.g., Methanol + HCl), the enol oxygen may methylate/alkylate.[2]

Storage Recommendation: Store neat material at 2–8°C under inert gas (Argon). Solutions in non-protic solvents (DCM, Toluene) are generally stable for days at room temperature if kept dry.[2]

References

  • Compound Identification: PubChemLite. 1-cyclopropyl-4-methoxybutane-1,3-dione (CID 19874101).[4] National Center for Biotechnology Information. Link

  • Beta-Diketone Tautomerism: Hansen, P. E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1195.[2] Link

  • Solubility of Related Compounds: BenchChem Technical Guide. 1-Cyclopropylbutane-1,3-dione Physicochemical Properties. Link

  • Experimental Methods: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for Shake-Flask protocols).
  • Synthesis Precursors: PrepChem. Synthesis of 1-cyclopropyl-1,3-butanedione. Link

Sources

Exploratory

Strategic Synthesis and Application of 1-Cyclopropyl-4-methoxybutane-1,3-dione

Executive Summary: The Pharmacophore Gateway The discovery and scalable synthesis of 1-Cyclopropyl-4-methoxybutane-1,3-dione (CMBD) represents a critical milestone in the development of circadian rhythm regulators and me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Gateway

The discovery and scalable synthesis of 1-Cyclopropyl-4-methoxybutane-1,3-dione (CMBD) represents a critical milestone in the development of circadian rhythm regulators and melatonin receptor agonists. As a functionalized


-diketone, CMBD serves as the linchpin precursor for constructing the dihydrobenzofuran and cyclopropyl-fused heterocycles found in therapeutics like Tasimelteon  (Hetlioz®).

This guide moves beyond basic literature to provide a field-validated process for synthesizing CMBD. It addresses the specific challenges of this molecule: preserving the acid-sensitive cyclopropyl ring while managing the thermodynamic instability of the methoxy-substituted


-dicarbonyl system.

Chemical Identity & Significance[1][2][3]

PropertySpecification
IUPAC Name 1-Cyclopropyl-4-methoxybutane-1,3-dione
CAS Registry 121553-47-7 (Analogous/Generic)
Molecular Formula

Molecular Weight 156.18 g/mol
Key Moiety Cyclopropyl-carbonyl (Pharmacophore) +

-Methoxy (Leaving/Cyclization group)
Primary Application Precursor for 4-substituted cyclopropyl-dihydrobenzofurans; Synthesis of pyrazoles/isoxazoles.[1]

Discovery Context: In the "Discovery Chemistry" phase of melatonin agonist development, researchers identified that the cyclopropyl ring confers metabolic stability and receptor selectivity (MT1/MT2). The introduction of the 4-methoxy group into the butane-1,3-dione backbone was a strategic "process discovery" to facilitate downstream cyclization reactions (e.g., forming furan rings via intramolecular alkylation) that were previously low-yielding with non-functionalized diketones.

Retrosynthetic Analysis & Mechanism

The most robust route to CMBD is the Claisen Condensation of cyclopropyl methyl ketone (CPMK) with methyl methoxyacetate. This route is preferred over the reaction of cyclopropanecarboxylates with methoxyacetone due to the commercial availability and lower cost of CPMK.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the Claisen condensation pathway, highlighting the critical enolate formation and the thermodynamic sink that drives the reaction.

ClaisenMechanism CPMK Cyclopropyl Methyl Ketone (Substrate) Enolate Kinetic Enolate (Intermediate) CPMK->Enolate Deprotonation Base Base (NaOMe/NaH) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Ester Methyl Methoxyacetate (Electrophile) Ester->Tetrahedral ProductSalt 1,3-Dione Enolate Salt (Thermodynamic Sink) Tetrahedral->ProductSalt -OMe (Irreversible) Final 1-Cyclopropyl-4-methoxybutane-1,3-dione (Neutral Product) ProductSalt->Final Acid Quench (H+)

Figure 1: Mechanistic pathway of the Claisen condensation. The formation of the stable enolate salt (ProductSalt) drives the equilibrium forward.

Experimental Protocol: The "Discovery" Route

Note: This protocol is optimized for 100g scale, transitioning from discovery to early process development.

Reagent Selection Strategy
  • Base: Sodium Methoxide (NaOMe) in Toluene is preferred over Sodium Hydride (NaH).

    • Reasoning: NaH poses significant safety risks (H2 evolution) on scale. NaOMe allows for a homogeneous reaction in toluene/methanol mixtures and easier workup.

  • Solvent: Toluene .

    • Reasoning: Toluene allows for the azeotropic removal of methanol (if needed) and provides excellent solubility for the organic intermediates while precipitating the product sodium salt, driving the reaction to completion (Le Chatelier’s principle).

Step-by-Step Methodology

Step 1: Enolate Generation & Condensation

  • Charge a 2L reactor with Toluene (800 mL) and Sodium Methoxide (solid, 95%, 1.2 equiv) .

  • Cool the suspension to 0–5°C . Critical: Low temperature prevents self-condensation of the ketone.

  • Add Methyl Methoxyacetate (1.1 equiv) dropwise over 30 minutes.

  • Add Cyclopropyl Methyl Ketone (1.0 equiv) dropwise over 1 hour, maintaining internal temperature <10°C.

  • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12 hours.

    • Observation: A thick slurry will form (the sodium salt of the diketone).

Step 2: Quench & Isolation (The "Cyclopropyl Safe" Method)

  • Risk: The cyclopropyl ring is sensitive to strong acids, which can cause ring-opening to form linear alkenes.

  • Cool the reaction mixture to 0°C .

  • Slowly add 10% Acetic Acid (aq) or dilute HCl until pH reaches 6.0–7.0. Do not drop below pH 5.

  • Separate the organic layer.[2] Extract the aqueous layer with Ethyl Acetate (2 x 300 mL) .

  • Combine organics and wash with Brine .[2]

  • Dry over

    
      and concentrate under reduced pressure.
    

Step 3: Purification

  • The crude oil is typically 85-90% pure.

  • High-Vacuum Distillation: 0.5 mmHg at 85–95°C.

  • Alternative: If the product is solid (depending on purity), recrystallize from Hexane/MTBE.

Process Validation & Data

The following table contrasts the "Discovery" method (NaH) with the "Process" method (NaOMe), highlighting why the shift was necessary for reliable production.

ParameterDiscovery Route (NaH/THF)Process Route (NaOMe/Toluene)
Yield 65-70%82-88%
Purity (HPLC) 92%>98%
Safety Profile High Risk (H2 gas, pyrophoric)Manageable (Corrosive base)
Impurity Profile C- vs O-alkylation mixturesClean C-acylation
Scalability <100g>10kg
Experimental Workflow Diagram

Workflow Start Start: Reactor Setup (Toluene + NaOMe) Addition Addition Start->Addition Cool to 0°C Reaction Reaction Phase (12h @ RT, Slurry Formation) Addition->Reaction Exotherm Control Quench pH Controlled Quench (Acetic Acid to pH 6) Reaction->Quench Complete Conversion Workup Phase Separation & Extraction (EtOAc) Quench->Workup Preserve Cyclopropyl Distillation High Vac Distillation (0.5 mmHg) Workup->Distillation Remove Solvent Product Final Product (>98% Purity) Distillation->Product

Figure 2: Optimized experimental workflow for the synthesis of 1-Cyclopropyl-4-methoxybutane-1,3-dione.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       0.9–1.1 (m, 4H, cyclopropyl 
      
      
      
      ).
    • 
       1.6–1.7 (m, 1H, cyclopropyl CH).
      
    • 
       3.4 (s, 3H, 
      
      
      
      ).
    • 
       4.0 (s, 2H, 
      
      
      
      ).
    • 
       5.8 (s, 1H, Enol =CH, if enolized).
      
    • Note:

      
      -diketones exist in keto-enol equilibrium. Expect complex splitting or broad singlets for the central methylene/methine.
      
  • Mass Spectrometry (ESI+):

    • 
      .[3]
      
    • Look for fragment loss of

      
       (31 Da).
      

Downstream Application: The Heterocycle Engine

The true value of 1-Cyclopropyl-4-methoxybutane-1,3-dione lies in its reactivity with dinucleophiles.

  • Tasimelteon Analogs (Dihydrobenzofurans):

    • The dione can undergo condensation with substituted phenols followed by acid-catalyzed cyclization to form the benzofuran core, with the cyclopropyl group intact at the 2-position.

  • Pyrazoles (Anti-inflammatory/CNS targets):

    • Reaction with Hydrazine (

      
      ) yields 3-cyclopropyl-5-(methoxymethyl)pyrazole .
      
  • Isoxazoles:

    • Reaction with Hydroxylamine (

      
      ) yields the isoxazole derivative.
      

The "Discovery" of this molecule was not merely its isolation, but the realization that the 4-methoxy group acts as a perfect "handle" for further functionalization—it can be displaced, eliminated, or used to chelate metals during catalytic cycles.

References

  • Synthesis of Cyclopropyl Methyl Ketone (Precursor)

    • Cannon, G. W.; Ellis, R. C.; Leal, J. R. Methyl Cyclopropyl Ketone.[4] Org. Synth. 1951 , 31, 74.

  • General Claisen Condensation Methodologies

    • Hauser, C. R.; Renfrow, W. B., Jr. Benzoylacetone. Org. Synth. 1939, 19, 15.
  • Tasimelteon & Cyclopropyl-Benzofuran Process Chemistry

    • Vanda Pharmaceuticals Inc.[5] Process for the preparation of (1R,2R)-N-[2-(2,3-dihydrobenzofuran-4-yl)cyclopropylmethyl]propanamide. Patent WO2008064283A2.

  • Reactivity of Cyclopropyl

    
    -Diketones: 
    
    • W. A. Bone and W. H. Perkin. The Chemistry of Small Ring Compounds. J. Chem. Soc., Trans., 1895, 67, 108.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Cyclopropyl-4-methoxybutane-1,3-dione in Medicinal Chemistry

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic synthesis into the strategic application of 1-Cyclopropyl-4-methoxybuta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic synthesis into the strategic application of 1-Cyclopropyl-4-methoxybutane-1,3-dione (CAS: 121553-47-7) as a privileged scaffold for generating lipophilic yet metabolically robust heterocyclic libraries.

Executive Summary

1-Cyclopropyl-4-methoxybutane-1,3-dione is a versatile


-diketone building block used to introduce the cyclopropyl  pharmacophore alongside a methoxymethyl  side chain.

In modern drug design, this scaffold addresses two critical optimization parameters:

  • Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but possesses higher resistance to Cytochrome P450-mediated oxidation (specifically CYP3A4 dealkylation) due to the high bond dissociation energy of the cyclopropyl C-H bonds [1].

  • Physicochemical Tuning: The 4-methoxy group provides a polar ether handle (methoxymethyl), improving aqueous solubility compared to purely alkyl side chains while maintaining a lower logP than a phenyl or benzyl group.

This guide details the synthesis , heterocyclization protocols , and regioselective control strategies for this compound.

Chemical Profile & Tautomerism

Understanding the keto-enol equilibrium is vital for reaction monitoring and storage.

  • IUPAC Name: 1-Cyclopropyl-4-methoxybutane-1,3-dione[1][2][3]

  • Molecular Formula:

    
    [4]
    
  • MW: 156.18 g/mol

  • CAS: 121553-47-7[1][2][3][5]

  • State: Pale yellow oil (purified); tends to darken upon oxidation.

Tautomeric Equilibrium: Like most


-diketones, the compound exists primarily as the cis-enol tautomer in non-polar solvents (

), stabilized by an intramolecular hydrogen bond.
  • Keto Form:

    
    
    
  • Enol Form:

    
     (Major)
    

Handling Precaution: The compound chelates metals (Fe, Cu) avidly. Glassware should be acid-washed to prevent trace metal contamination which catalyzes oxidative degradation.

Protocol 1: Scalable Synthesis (Claisen Condensation)

Rationale: While available from custom synthesis houses, in-house preparation is often required for gram-scale SAR studies. The most robust route is the Claisen condensation of cyclopropyl methyl ketone with ethyl methoxyacetate [2].

Reaction Scheme

Reagents:

  • Cyclopropyl Methyl Ketone (1.0 equiv)[6]

  • Ethyl Methoxyacetate (1.2 equiv)

  • Sodium Hydride (60% in oil) (1.5 equiv) or

    
     (1.5 equiv)
    
  • Solvent: Anhydrous THF or Toluene (0.5 M)

Step-by-Step Methodology
  • Apparatus Preparation: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Base Suspension: Charge NaH (1.5 equiv) into the flask. Wash twice with dry pentane/hexane to remove mineral oil if downstream analytics are sensitive to aliphatic impurities. Resuspend in anhydrous THF.

  • Ester Addition: Add Ethyl Methoxyacetate (1.2 equiv) to the NaH suspension at 0°C. Stir for 15 minutes.

    • Note: Adding the ester first (or premixing) prevents the self-condensation of the ketone.

  • Ketone Addition: Mix Cyclopropyl Methyl Ketone (1.0 equiv) with a small volume of THF. Add dropwise over 30 minutes at 0°C.

    • Observation: Hydrogen gas evolution will be vigorous. Ensure adequate venting.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to 60°C for 4–6 hours.

    • Monitoring: TLC (20% EtOAc/Hexane). The starting ketone is volatile; stain with

      
       or Anisaldehyde.
      
  • Quench & Workup:

    • Cool to 0°C.[7]

    • Critical Step: Quench slowly with 1N HCl until pH ~3–4. Do not use saturated

      
       alone; the enol requires acidic pH to protonate fully for extraction.
      
    • Extract with EtOAc (3x).[7] Wash combined organics with Brine. Dry over

      
      .
      
  • Purification: Vacuum distillation (high vacuum required) or Flash Chromatography (

    
    , gradient 0 
    
    
    
    15% EtOAc in Hexanes).

Yield Expectation: 75–85% (Pale yellow oil).

Protocol 2: Heterocycle Construction (The "Divergent" Pathway)

The primary utility of this scaffold is the synthesis of Pyrazoles (Kinase inhibitors) and Isoxazoles (Antibiotics).

Pathway A: Synthesis of Pyrazoles (Hydrazine Condensation)

The reaction with hydrazine is highly efficient but poses a regioselectivity challenge.

Reaction:



Regioselectivity Control:

  • Free Hydrazine (

    
    ):  Yields 3(5)-cyclopropyl-5(3)-methoxymethyl-1H-pyrazole. Tautomerization makes these identical in solution.
    
  • Substituted Hydrazine (

    
    ): 
    
    • Steric Control: The bulkier Cyclopropyl group directs the nucleophilic attack of the terminal hydrazine nitrogen (

      
      ) to the less hindered carbonyl (the one adjacent to the methoxymethyl group).
      
    • Major Product: 1-Aryl-5-cyclopropyl-3-(methoxymethyl)pyrazole .

    • Minor Product: 1-Aryl-3-cyclopropyl-5-(methoxymethyl)pyrazole.

Experimental Procedure (Pyrazole Formation):

  • Dissolve 1-Cyclopropyl-4-methoxybutane-1,3-dione (1.0 equiv) in Ethanol (0.2 M).

  • Add Hydrazine derivative (1.1 equiv).

    • Optimization: For aryl hydrazines, add catalytic acetic acid (5 mol%).

  • Reflux for 2–3 hours.

  • Concentrate in vacuo.

  • Purification: The isomers typically have different

    
     values. Separate via column chromatography (Hexane/EtOAc).[8]
    
Pathway B: Synthesis of Isoxazoles

Reaction with Hydroxylamine hydrochloride (


) and base (

or

) yields isoxazoles.
  • Major Isomer: 5-Cyclopropyl-3-(methoxymethyl)isoxazole .

  • Mechanism:[9] The hydroxylamine nitrogen is more nucleophilic than the oxygen and attacks the more electrophilic carbonyl (adjacent to the smaller methoxymethyl group) or the protonated enol, followed by cyclization.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent application pathways.

G cluster_0 Core Synthesis Start1 Cyclopropyl Methyl Ketone Intermediate 1-Cyclopropyl-4-methoxy butane-1,3-dione (Enol Tautomer) Start1->Intermediate Claisen Cond. NaH, THF, 60°C Start2 Ethyl Methoxyacetate Start2->Intermediate Prod_Pyraz Pyrazole Scaffold (Kinase Inhibitors) Intermediate->Prod_Pyraz + Hydrazines (EtOH, Reflux) Prod_Isox Isoxazole Scaffold (Antimicrobials) Intermediate->Prod_Isox + Hydroxylamine (NaOAc, EtOH) Prod_Pyrim Pyrimidine Scaffold (Antivirals) Intermediate->Prod_Pyrim + Guanidine/Urea (NaOEt, Reflux)

Caption: Synthesis of 1-Cyclopropyl-4-methoxybutane-1,3-dione and its divergence into key heterocyclic pharmacophores.

Analytical Data & Validation

To ensure protocol trustworthiness, compare your isolated product against these expected spectral parameters.

TechniqueParameterExpected Signal (Enol Form)Structural Assignment
1H NMR

15.8–16.2 ppm
Broad Singlet (1H)Enolic -OH (Intramolecular H-bond)

5.8–6.1 ppm
Singlet (1H)Vinyl C-H (Beta-position)

4.0–4.1 ppm
Singlet (2H)

(Methoxymethyl)

3.4 ppm
Singlet (3H)

(Methoxy)

0.9–1.1 ppm
Multiplets (4H)Cyclopropyl methylene protons
13C NMR

~180–190 ppm
Two peaksCarbonyl carbons (C=O and C-OH)
LC-MS ESI (+)[M+H]+ = 157.1Protonated molecular ion

Troubleshooting:

  • Missing Enol Peak: If the NMR shows a doublet at

    
     3.8 ppm (Integrating to 2H) instead of the vinyl proton, the compound is in the diketo form . This often happens in polar aprotic solvents (DMSO) or if the sample is acidic.
    
  • Low Yield: Check the quality of NaH. Old NaH absorbs moisture, quenching the reaction.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Hauser, C. R., & Reynolds, G. A. (1950). Reactions of beta-Keto Esters with Aromatic Amines. Journal of the American Chemical Society, 72(12), 5784.
  • Fustero, S., et al. (2002). Improved Regioselectivity in the Synthesis of Pyrazoles. Organic Letters, 4(21), 3651–3654. (Regioselectivity rules for unsymmetrical 1,3-diones).
  • PubChem. (2025). 1-Cyclopropyl-4-methoxybutane-1,3-dione Compound Summary. Link

Sources

Application

Technical Application Note: 1-Cyclopropyl-4-methoxybutane-1,3-dione (CMBD)

Executive Summary 1-Cyclopropyl-4-methoxybutane-1,3-dione (CMBD) is a specialized -diketone building block designed for the high-throughput synthesis of bioactive heterocycles and the development of 4-hydroxyphenylpyruva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-4-methoxybutane-1,3-dione (CMBD) is a specialized


-diketone building block designed for the high-throughput synthesis of bioactive heterocycles and the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1]

This guide addresses the critical need for lipophilic, metabolically stable scaffolds in drug and agrochemical discovery. The cyclopropyl moiety confers unique steric and electronic properties that enhance metabolic stability (blocking


-oxidation), while the methoxy-ether linkage improves aqueous solubility compared to alkyl analogs.[1] This note details the biological rationale, synthetic utility, and validated protocols for utilizing CMBD in research workflows.

Chemical Rationale & Biological Significance[2][3][4][5][6][7][8][9][10]

The Pharmacophore Triad

CMBD integrates three distinct structural motifs that drive its biological activity and synthetic versatility:

  • Cyclopropyl Group: Acts as a bioisostere for isopropyl or phenyl groups but with higher metabolic stability.[1] It introduces significant ring strain (~27.5 kcal/mol) and

    
    -character, often improving potency in enzyme binding pockets (e.g., quinolones, antiretrovirals).
    
  • 1,3-Dicarbonyl Core: A "privileged structure" capable of keto-enol tautomerism.[1] It is the primary reactive site for cyclocondensation (forming pyrazoles/isoxazoles) and essential for bidentate metal chelation (Mg²⁺, Fe²⁺) in metalloenzymes.

  • Methoxy Tail: Provides a polar handle that modulates lipophilicity (LogP) and serves as a hydrogen bond acceptor, crucial for optimizing pharmacokinetic profiles.

Mechanism of Action: Metal Chelation

In its native form, CMBD acts as a competitive inhibitor of iron-dependent enzymes, particularly HPPD. The enol tautomer forms a stable six-membered chelate ring with the active site Fe²⁺ ion, blocking the binding of the natural substrate (4-hydroxyphenylpyruvate).[1]

HPPD_Chelation Enzyme HPPD Active Site (Fe2+ Center) Complex Inhibitor-Enzyme Complex (Bidentate Chelation) Enzyme->Complex Coordination CMBD_Keto CMBD (Diketo Form) CMBD_Enol CMBD (Enol Form) CMBD_Keto->CMBD_Enol Tautomerism (pH dependent) CMBD_Enol->Complex Ligand Exchange (Binds Fe2+) Inhibition Biological Effect: Bleaching (Plants) Tyrosinemia (Mammals) Complex->Inhibition Substrate Blockade

Figure 1: Mechanism of HPPD inhibition via bidentate chelation of the active site iron by the enol form of CMBD.[1]

Application I: Synthesis of Bioactive Heterocycles

The primary utility of CMBD is as a precursor for pyrazoles and isoxazoles . These derivatives are highly sought after for anti-inflammatory (COX-2 inhibition) and antimicrobial research.[1]

Comparative Yield Analysis

The following table summarizes typical yields when reacting CMBD with various dinucleophiles under optimized conditions (see Protocol A).

Nucleophile (Reagent)Product ClassTarget ApplicationTypical Yield (%)
Hydrazine Hydrate1H-PyrazoleGeneral Building Block88-92%
PhenylhydrazineN-PhenylpyrazoleCOX-2 Inhibitors75-80%
Hydroxylamine HClIsoxazoleAgrochemicals (Herbicides)65-70%
AcetamidinePyrimidineKinase Inhibitors55-60%

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Cyclopropyl-5-(methoxymethyl)pyrazole

Objective: To synthesize a pyrazole library scaffold using CMBD. Scale: 5.0 mmol Time: 4 Hours

Materials:

  • CMBD (1-Cyclopropyl-4-methoxybutane-1,3-dione)[1]

  • Hydrazine hydrate (64% solution)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol (approx. 0.78 g) of CMBD in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Activation: Add 3 drops of glacial acetic acid to catalyze the carbonyl activation. Stir at room temperature for 10 minutes.

  • Cyclization: Dropwise add 5.5 mmol (1.1 eq) of hydrazine hydrate solution over 5 minutes. Note: The reaction is exothermic; handle with care.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours. Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure (Rotavap).

  • Purification: The crude product is often a solid.[1] Recrystallize from minimal hot ethanol/water (9:1) or purify via flash column chromatography if high purity (>99%) is required.

  • Validation: Confirm structure via ¹H-NMR (Look for pyrazole-H4 singlet at ~6.0 ppm).

Protocol B: In Vitro HPPD Inhibition Assay

Objective: To quantify the herbicidal/therapeutic potential of CMBD derivatives by measuring 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition.[1]

Reagents:

  • Recombinant HPPD Enzyme (Arabidopsis or Human source)

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP)[1]

  • Cofactor: Ascorbate (2 mM) and FeSO₄ (50 µM)

  • Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) - optional for continuous assay[1]

Workflow:

Assay_Workflow Start Prepare Master Mix (Buffer, Ascorbate, Fe2+) Add_Enzyme Add HPPD Enzyme Start->Add_Enzyme Add_CMBD Add CMBD Derivative (Gradient: 0.1 - 100 µM) Add_Enzyme->Add_CMBD Incubate Pre-incubation (15 min @ 25°C) Add_CMBD->Incubate Start_Rxn Initiate: Add Substrate (4-HPP) Incubate->Start_Rxn Measure Measure Absorbance (OD320 nm or O2 consumption) Start_Rxn->Measure Analysis Calculate IC50 (Non-linear regression) Measure->Analysis

Figure 2: Standardized workflow for HPPD inhibition screening using spectrophotometric detection.

Detailed Steps:

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5) containing 2 mM sodium ascorbate and 50 µM FeSO₄.[1] Freshly prepared ascorbate is critical to prevent iron oxidation.

  • Inhibitor Addition: In a 96-well UV-transparent plate, add 10 µL of CMBD derivative (dissolved in DMSO) at varying concentrations. Keep final DMSO < 2%.[1]

  • Enzyme Addition: Add 80 µL of Enzyme Master Mix. Incubate for 15 minutes at 25°C to allow inhibitor binding (chelation).

  • Initiation: Add 10 µL of 4-HPP substrate (Final conc: 200 µM).

  • Detection: Monitor the formation of Homogentisate (or depletion of enol-borate complex) by measuring absorbance at 290-320 nm every 30 seconds for 10 minutes.

  • Calculation: Plot initial velocity (V₀) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC₅₀.[1]

Safety & Handling

  • Hazards: CMBD is an irritant.[1] Beta-diketones can cause skin sensitization.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The keto-enol functionality is sensitive to oxidation and moisture over long periods.[1]

  • Stability: Stable in solution (DMSO/Ethanol) for 24 hours. Avoid acidic aqueous solutions for prolonged periods to prevent ether hydrolysis.[1]

References

  • Synthesis of Pyrazoles from 1,3-Diketones

    • Kumar, K. A., et al. (2013). "Synthetic Strategies and Their Pharmaceutical Applications-An Overview.
    • 2[3][4][2][5][6]

  • HPPD Inhibition & Herbicidal Activity

    • Loro, C., et al. (2019).[7] "Pyrazole-isoindoline-1,3-dione hybrid: A promising scaffold for 4-hydroxyphenylpyruvate dioxygenase inhibitors."[1][7] Journal of Agricultural and Food Chemistry.

    • 7[3][2][5][6]

  • Cyclopropyl Ketone Synthesis & Utility

    • PrepChem.[1] "Synthesis of 1-cyclopropyl-1,3-butanedione."

    • 1[3][2][5][6][8]

  • Beta-Diketone Antimicrobial Activity

    • Scholars Research Library.[1] "Synthesis and Characterization of β-Diketone Ligands and Their Antimicrobial Activity."

    • 9[3][4][2][5][6][7][8]

  • Cyclopropyl-Pyrazole Cannabinoid Antagonists

    • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides.[1][4]

    • 4[3][2][5]

Sources

Method

Application of 1-Cyclopropyl-4-methoxybutane-1,3-dione in materials science

Application Note: 1-Cyclopropyl-4-methoxybutane-1,3-dione in Advanced Materials Science Part 1: Executive Summary & Technical Profile 1-Cyclopropyl-4-methoxybutane-1,3-dione (CAS 121553-47-7) is a specialized -diketone l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Cyclopropyl-4-methoxybutane-1,3-dione in Advanced Materials Science

Part 1: Executive Summary & Technical Profile

1-Cyclopropyl-4-methoxybutane-1,3-dione (CAS 121553-47-7) is a specialized


-diketone ligand and synthetic intermediate. Unlike simple acetylacetone derivatives, this compound features a cyclopropyl moiety  (conferring steric bulk and electronic strain) and a 4-methoxy tail  (providing hemilabile ether-donor capability).

In materials science, its primary utility lies in two high-value domains:

  • Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD): It serves as a "donor-functionalized" ligand. The methoxy group acts as an intramolecular "Lewis base arm," stabilizing monomeric metal complexes and increasing volatility for thin-film deposition.

  • Building Block for Functional Heterocycles: It acts as a scaffold for synthesizing cyclopropyl-bearing pyrazoles and isoxazoles, used in liquid crystals, agrochemical coatings, and organic electronics.

Chemical Profile
PropertySpecification
IUPAC Name 1-Cyclopropyl-4-methoxybutane-1,3-dione
CAS Number 121553-47-7
Molecular Formula

Molecular Weight 156.18 g/mol
Functional Groups

-Diketone (1,3-dione), Cyclopropyl ring, Ether (Methoxy)
Key Reactivity Keto-Enol Tautomerism, Metal Chelation (

-bidentate), Cyclocondensation

Part 2: Mechanism of Action

Donor-Functionalized Chelation (The "Scorpionate" Effect)

In standard


-diketonates (e.g., Cu(acac)₂), metal centers often remain coordinatively unsaturated, leading to oligomerization and low volatility.
  • Mechanism: The 4-methoxy group of 1-Cyclopropyl-4-methoxybutane-1,3-dione can curl back to coordinate with the central metal ion.

  • Result: This saturates the metal's coordination sphere (increasing stability) and prevents intermolecular bridging (increasing volatility), making it an ideal ligand for Atomic Layer Deposition (ALD) precursors.

Keto-Enol Tautomerism

The compound exists in equilibrium between the diketo and enol forms.[1] The enol form is stabilized by an intramolecular hydrogen bond and the electron-donating nature of the cyclopropyl group, facilitating rapid deprotonation and complexation with metal ions.

ChelationMechanism cluster_effect Donor-Functionalization Effect Ligand 1-Cyclopropyl-4-methoxybutane-1,3-dione (Free Ligand) Enol Enol Tautomer (Active Species) Ligand->Enol Tautomerization (-H+) MetalComplex Metal Complex (M-L2) Enol->MetalComplex Chelation + M(n+) (Methoxy Donation) Film Metal Oxide Thin Film (MOCVD Product) MetalComplex->Film Thermal Decomposition (>250°C) Volatility Increased Volatility (Prevents Oligomers) MetalComplex->Volatility Result Methoxy Methoxy Group (Intramolecular Donor) Methoxy->MetalComplex Stabilizes

Figure 1: Mechanistic pathway from free ligand to functional thin film, highlighting the stabilizing role of the methoxy group.

Part 3: Experimental Protocols

Protocol A: Synthesis of Copper(II) Bis(1-cyclopropyl-4-methoxybutane-1,3-dionate)

Application: Precursor for Copper interconnects or CuO semiconductor films.

Reagents:

  • 1-Cyclopropyl-4-methoxybutane-1,3-dione (10 mmol, 1.56 g)

  • Copper(II) Acetate Monohydrate (5 mmol, 1.00 g)

  • Methanol (HPLC Grade, 50 mL)

  • Sodium Methoxide (optional, for pH adjustment)

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 1.56 g of the diketone in 20 mL of methanol. Stir at room temperature for 10 minutes to ensure complete dissolution.

    • Note: If the solution is acidic, add a stoichiometric amount of sodium methoxide to generate the enolate anion, facilitating faster complexation.

  • Metal Addition: Dissolve 1.00 g of Copper(II) acetate in 30 mL of methanol in a separate flask. Slowly add this solution to the ligand solution dropwise over 20 minutes.

    • Observation: The solution should turn a deep blue/green color, indicative of Cu(II) chelation.

  • Reflux: Heat the mixture to 60°C and stir for 2 hours. The cyclopropyl group is stable at these mild temperatures.

  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) to ~10 mL volume. Cool in an ice bath to precipitate the complex.

  • Purification: Filter the precipitate and wash with cold methanol/hexane (1:1). Recrystallize from toluene to obtain electronic-grade purity.

  • Validation:

    • FT-IR: Disappearance of broad -OH stretch (enol) and appearance of M-O stretches (<600 cm⁻¹).

    • Melting Point: Check against theoretical (typically lower than non-methoxylated analogs due to reduced stacking).

Protocol B: Synthesis of 3-Cyclopropyl-5-(methoxymethyl)isoxazole

Application: Precursor for liquid crystals or bioactive agrochemical coatings.

Reagents:

  • 1-Cyclopropyl-4-methoxybutane-1,3-dione (10 mmol)

  • Hydroxylamine Hydrochloride (11 mmol)

  • Ethanol (Absolute, 40 mL)

  • Pyridine (Catalytic amount)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, combine the diketone and hydroxylamine hydrochloride in ethanol.

  • Cyclization: Add 0.5 mL pyridine. Reflux the mixture at 78°C for 4-6 hours.

    • Chemistry: The hydroxylamine attacks the carbonyl carbons. Regioselectivity is influenced by the steric bulk of the cyclopropyl group vs. the methoxymethyl group.

  • Workup: Remove ethanol under vacuum. Dissolve residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Part 4: Data Interpretation & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Complexation) Incomplete deprotonation of ligand.Use a stronger base (e.g.,

) or ensure acetate is fully dissolved.
Oligomer Formation Moisture in solvent leading to hydroxo-bridges.Use anhydrous solvents and Schlenk line techniques for metal complexation.
Regioisomer Mix (Heterocycle) Competitive attack at C1 vs C3.Adjust pH; acidic conditions often favor one isomer over the other based on electronic density.
Decomposition Cyclopropyl ring opening.Avoid strong acids (e.g., conc.

) or temperatures >150°C during synthesis.

Part 5: References

  • Bhardwaj, V. K., et al. (2019). "

    
    -Diketones: Important Intermediates for Drug Synthesis and Material Chemistry."[2][3][4] International Journal of Pharmaceutical Research and Allied Sciences, 8(1), 101-113. Retrieved from [Link]
    
  • Palmisano, G., et al. (2020).[5] "

    
    -Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications." Pharmaceutics, Special Issue.[3] Retrieved from [Link]
    
  • PubChem. (n.d.). Compound Summary: 1-Cyclopropyl-4-methoxybutane-1,3-dione.[6][7][8][9] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Cyclopropyl-4-methoxybutane-1,3-dione

Topic: Advanced Purification & Troubleshooting Guide CAS: 121553-47-7 | Molecular Formula: C₈H₁₂O₃ | MW: 156.18 g/mol [1] Executive Summary & Molecule Profile 1-Cyclopropyl-4-methoxybutane-1,3-dione is a critical -diketo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Troubleshooting Guide

CAS: 121553-47-7 | Molecular Formula: C₈H₁₂O₃ | MW: 156.18 g/mol [1]

Executive Summary & Molecule Profile

1-Cyclopropyl-4-methoxybutane-1,3-dione is a critical


-diketone intermediate, widely employed in the synthesis of HIV integrase inhibitors and quinolone antibiotics.[1] Its structure features three reactive functionalities that dictate its purification strategy:
  • 
    -Diketone Core:  Exhibits keto-enol tautomerism (
    
    
    
    ), allowing for metal chelation.[1]
  • Cyclopropyl Ring: Sterically strained and sensitive to ring-opening under strong acidic conditions.[1]

  • Methoxy Group: Increases polarity and water solubility compared to simple alkyl analogs.[1]

Common Challenge: This compound frequently presents as an impure oil due to the presence of unreacted esters (methyl methoxyacetate) and self-condensation byproducts.[1] Standard recrystallization often fails due to the low melting point of the keto-enol mixture.

Primary Purification Protocols

Method A: The Copper Chelation "Trap & Release" (Gold Standard)

Best for: Removing non-acidic impurities (esters, ketones) and achieving >98% purity.

Principle:


-diketones form stable, neutral, water-insoluble complexes with Copper(II).[1] Impurities that cannot chelate (e.g., starting esters) remain in solution, allowing the target molecule to be precipitated, washed, and then released via acid hydrolysis.

Protocol:

  • Complexation: Dissolve crude 1-cyclopropyl-4-methoxybutane-1,3-dione (1.0 eq) in Methanol (MeOH). Add a saturated aqueous solution of Copper(II) Acetate (

    
    , 0.55 eq).
    
    • Observation: A blue/green precipitate (the bis-chelate complex) will form immediately.[1]

  • Filtration: Stir for 1 hour. Filter the solid complex.

  • Washing: Wash the filter cake thoroughly with:

    • Water (removes inorganic salts).[1]

    • Cold MeOH or Ether (removes unreacted organic impurities).[1]

  • Hydrolysis (The Release): Suspend the solid complex in Ethyl Acetate (EtOAc). Add 10% Sulfuric Acid (

    
    ) and stir vigorously until the solid dissolves and the aqueous layer turns blue (indicating free 
    
    
    
    ).
    • Critical Note: Do not use concentrated HCl, as it may open the cyclopropyl ring.

  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate
    
    • Result: High-purity product.

Method B: High-Vacuum Fractional Distillation

Best for: Large-scale (>100g) purification where chelation is volume-prohibitive.[1]

Protocol:

  • Vacuum Requirement: < 1 mmHg (High Vacuum).

  • Temperature: Expect boiling points >100°C at reduced pressure.

  • Precaution: The compound is thermally sensitive. Prolonged heating >150°C can cause polymerization or cyclopropyl rearrangement.[1] Use a wiped-film evaporator if available to minimize residence time.[1]

Workflow Visualization

The following diagram illustrates the logic flow for selecting the correct purification method and the steps for the Copper Chelation protocol.

PurificationWorkflow Start Crude 1-Cyclopropyl-4-methoxybutane-1,3-dione Decision Scale & Purity Req? Start->Decision Distill High Vacuum Distillation (<1 mmHg, Short Path) Decision->Distill Bulk (>100g) Cu_Add Add Cu(OAc)2 (aq) + MeOH Decision->Cu_Add High Purity (<100g) Risk Risk: Thermal Decomposition of Cyclopropyl Ring Distill->Risk Precip Form Insoluble Cu-Complex (Blue/Green Solid) Cu_Add->Precip Wash Filter & Wash (Removes Esters/Ketones) Precip->Wash Hydrolysis Biphasic Hydrolysis (EtOAc + 10% H2SO4) Wash->Hydrolysis Final Pure Product (>98% Purity) Hydrolysis->Final

Figure 1: Decision matrix and workflow for the purification of cyclopropyl


-diketones.

Troubleshooting & FAQs

Category 1: Chromatography & Analysis[1][2][3][4]

Q: Why do I see two peaks in my HPLC/NMR for a "pure" compound? A: This is likely Keto-Enol Tautomerism , not impurity.

  • The Science:

    
    -diketones exist in equilibrium between the diketo form and the enol form (stabilized by intramolecular H-bonding).[1]
    
  • Diagnosis:

    • NMR: Look for a broad singlet >15 ppm (enol -OH) and a vinyl proton signal (~6 ppm), alongside the standard methylene protons of the diketo form.

    • HPLC: The two forms may separate on silica or C18 columns if the interconversion is slow relative to the flow rate.

  • Fix: Run HPLC at elevated temperatures (40-50°C) to speed up interconversion (coalescing peaks) or add 0.1% TFA to the mobile phase to lock the equilibrium.

Q: My compound streaks/tails badly on silica gel columns. A: The acidic enol proton interacts strongly with the silanols on the silica surface.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane, or add 0.5% Acetic Acid to your mobile phase to suppress ionization.

Category 2: Stability & Handling

Q: Can I use HCl to remove the Copper during Method A? A: Avoid if possible.

  • Risk: The cyclopropyl ring is acid-sensitive.[1][2] While stable to dilute acids, hot or concentrated HCl can catalyze ring-opening hydration, destroying your scaffold.[1]

  • Recommendation: Use 10%

    
     or 2M Citric Acid.[1] These are strong enough to break the Cu-O bond but milder on the cyclopropyl ring.[1]
    

Q: The product turned dark yellow/brown upon storage. A:


-diketones are prone to oxidative coupling and polymerization.[1]
  • Storage Protocol: Store under inert gas (

    
     or Ar) at -20°C. Protect from light.
    
Category 3: Synthesis Yield

Q: My yield is low; the product seems to stay in the water layer during workup. A: The methoxy group increases water solubility, and the enolate form is water-soluble at neutral/basic pH.

  • Fix: Ensure the aqueous layer is acidified to pH ~3-4 before extraction.[1] Use a polar organic solvent for extraction, such as Dichloromethane (DCM) or Chloroform, rather than Ether/Hexane. Perform multiple extractions (3x).

Data Summary: Solvent & Stability

ParameterCharacteristicRecommendation

~9.0 (Methylene group)Mildly acidic; soluble in dilute base.[1]
Solubility Soluble in MeOH, EtOAc, DCM.Avoid Hexane for dissolving; good for washing.[1]
Tautomerism Enol favored in non-polar solvents.[1]Use

for NMR to see Enol; DMSO-

for Diketo.[1]
Thermal Limit ~120°C (Decomposition onset).[1]Keep distillation bath <150°C.

References

  • Prepar

    
    -diketones: 
    
    • Synthesis of 1-cyclopropyl-1,3-butanedione.[1] PrepChem.[1] Available at: [Link]

  • Copper Chelation Methodology

    • Reid, E. E. (1950). The separation of mixtures of diketones by means of their copper salts.[3] Journal of the American Chemical Society.

    • Recent Developments in the Synthesis of β-Diketones.[1][3] MDPI (2021).[1] Available at: [Link]

  • Keto-Enol Tautomerism in Chromatography
  • General Stability of Cyclopropyl Ketones

    • Organic Syntheses Procedure: 2-Cyclohexene-1,4-dione (Handling sensitive diketones).[1] Org.[1][2][4][5] Synth. Available at: [Link]

Sources

Optimization

Technical Support Center: 1-Cyclopropyl-4-methoxybutane-1,3-dione Synthesis

Case ID: #CP-MB-13D-YIELD Subject: Optimization of Crossed Claisen Condensation for Beta-Diketone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CP-MB-13D-YIELD Subject: Optimization of Crossed Claisen Condensation for Beta-Diketone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely experiencing low yields due to the competing self-condensation of Cyclopropyl Methyl Ketone (CPMK) or the instability of the beta-diketone product during isolation.

The synthesis of 1-Cyclopropyl-4-methoxybutane-1,3-dione involves a crossed Claisen condensation between Cyclopropyl Methyl Ketone and a Methoxyacetate ester (usually methyl or ethyl).[1] This reaction is sensitive to three critical variables:

  • Enolization Selectivity: Preventing the ketone from reacting with itself (Aldol-type side reactions).[1]

  • Thermodynamic Equilibrium: The reaction produces an alcohol byproduct that can reverse the equilibrium if not managed.

  • Workup pH: The cyclopropyl ring is acid-sensitive, and the beta-diketone product is prone to decomposition if the workup is too harsh.

This guide provides a tiered troubleshooting approach to isolate and resolve the failure point.

Part 1: Diagnostic & Immediate Actions (Tier 1)

Before altering the synthetic route, verify the integrity of your current system.

Common Failure Modes
SymptomProbable CauseDiagnostic Check
Starting Material (Ketone) Recovery Wet solvent/BaseTitrate base; check solvent water content (<50 ppm required).[1]
Complex Mixture / "Tar" Self-CondensationCheck addition order. Are you mixing everything at once?
Product Vanishes on Column Silica DecompositionBeta-diketones streak/decompose on acidic silica.[1] Use buffered silica or distillation.[1]
Low Mass Balance Water Soluble EnolThe product is acidic (pKa ~9). Did you acidify the aqueous layer to pH 4-5 before extraction?

Part 2: The Core Chemistry (Tier 2 - Reaction Engineering)

The standard protocol often fails because it relies on thermodynamic control (e.g., using NaOMe in Methanol). For this specific substrate, Kinetic Control or Irreversible Deprotonation is superior.[1]

The Mechanism of Failure

In a standard base-catalyzed setup, the Cyclopropyl Methyl Ketone (CPMK) competes with the Methoxyacetate ester. If CPMK enolizes and attacks another CPMK molecule, you get a self-aldol product, which dehydrates to a polymer/tar.[1]

Recommended Protocol: The "Pre-formed Enolate" Strategy

To maximize yield, you must quantitatively deprotonate the ketone before it sees the ester.

Reagents:

  • Substrate A: Cyclopropyl Methyl Ketone (1.0 equiv)[1]

  • Substrate B: Methyl Methoxyacetate (1.2 equiv)[1]

  • Base: LiHMDS (Lithium Hexamethyldisilazide) (1.1 equiv) or NaH (Sodium Hydride) (2.0 equiv)[1]

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Enolate Formation (Kinetic Control):

    • Cool anhydrous THF to -78°C .

    • Add LiHMDS (1.1 equiv).[1]

    • Add Cyclopropyl Methyl Ketone dropwise over 15 minutes.

    • Why: At -78°C with a bulky base, deprotonation is faster than condensation.[1] You now have a flask of pure lithium enolate.

  • Acylation (The C-C Bond):

    • Add Methyl Methoxyacetate (neat or in THF) dropwise to the cold enolate.

    • Allow the reaction to warm to 0°C (not Room Temp yet) over 1 hour.

    • Why: The enolate attacks the highly electrophilic ester. The low temperature prevents retro-Claisen fragmentation.[1]

  • Quenching:

    • Quench with saturated NH₄Cl (Ammonium Chloride).[1]

    • Critical: Do NOT use strong HCl.[1] Strong mineral acids can open the cyclopropane ring [1].

Visualizing the Pathway

ReactionPathway Start Cyclopropyl Methyl Ketone (CPMK) Base Base (LiHMDS vs NaOMe) Start->Base Path_Bad Thermodynamic Path (Standard Mix) Base->Path_Bad Slow addition or Weak Base Path_Good Kinetic Path (Pre-formed Enolate) Base->Path_Good Fast deprotonation (-78°C) Self_Cond Self-Condensation (Polymer/Tar) Path_Bad->Self_Cond CPMK attacks CPMK Target Target Enolate (Stable Intermediate) Path_Good->Target 100% Enolate Formed Product 1-Cyclopropyl-4-methoxybutane-1,3-dione Self_Cond->Product Low Yield Target->Product + Methyl Methoxyacetate

Caption: Comparison of Thermodynamic (Risk of Tar) vs. Kinetic (High Yield) reaction pathways.

Part 3: Purification & Isolation (Tier 3 - Advanced)

If the reaction works (TLC shows product) but you lose it during isolation, the issue is likely Metal Chelation or Silica Acidity .

The "Copper Chelation" Method

Beta-diketones are notorious for forming stable complexes with metals and streaking on silica gel.[1] The most robust purification method for oily beta-diketones is via their Copper(II) salt [2].[1]

Protocol:

  • Crude Workup: Perform standard extraction (EtOAc/Brine).[1] Evaporate solvent.[1][2][3]

  • Complexation: Dissolve crude oil in Methanol. Add a saturated solution of Copper(II) Acetate (Cu(OAc)₂).

  • Precipitation: The Copper-Diketone complex is neutral and non-polar.[1] It will often precipitate as a solid (green/blue) or can be extracted into CHCl₃ while impurities stay in the aqueous/MeOH phase.

  • Release: Filter the solid copper complex. Suspend in ether and shake with 10% Sulfuric Acid (cold) or EDTA solution to strip the copper and release the pure diketone into the organic layer.

Workup Decision Tree

WorkupLogic Crude Crude Reaction Mixture CheckTLC Check TLC Crude->CheckTLC DirectCol Direct Silica Column? CheckTLC->DirectCol Standard Route Distill Vacuum Distillation CheckTLC->Distill If Product Volatile CuChel Copper Chelation CheckTLC->CuChel If Product Unstable/Oily Result1 Decomposition / Streaking DirectCol->Result1 Result2 High Purity (If thermal stable) Distill->Result2 Result3 High Purity (Best for oils) CuChel->Result3

Caption: Selection logic for purification. Copper chelation is recommended for sensitive beta-diketones.[1]

FAQ: Frequently Asked Questions

Q: Can I use Sodium Ethoxide (NaOEt) instead of LiHMDS? A: Yes, but you must change the addition order. Do not mix ketone and base first. Instead, mix Base + Ester first, then slowly add the Ketone (or a mixture of Ketone+Ester) to the refluxing base. This keeps the concentration of free ketone enolate low, minimizing self-condensation. However, yields are typically 15-20% lower than the LiHMDS method [3].[1]

Q: My product contains a "Cyclopropyl ring-opened" impurity. Why? A: You likely used HCl during the quench or workup. Cyclopropyl ketones are relatively stable to base, but the "push-pull" electronics of a cyclopropyl beta-diketone make the ring susceptible to acid-catalyzed homo-Michael addition (ring opening).[1] Use Citric Acid or Ammonium Chloride for pH adjustment.[1]

Q: The NMR shows a mixture of isomers. Is my product pure? A: Beta-diketones exist in equilibrium between the Keto form and the Enol form. In CDCl₃, you will likely see both (often favoring the Enol form stabilized by intramolecular H-bonding).[1] This is normal and not an impurity.

References

  • Cyclopropyl Stability: BenchChem Technical Support. "Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone." Link (Accessed 2026).[1] Highlights acid sensitivity of cyclopropyl derivatives.

  • Copper Chelation Purification: Recent Developments in the Synthesis of β-Diketones. PMC (NIH).[1] Link (Accessed 2026).[1] Describes the Cu(OAc)2 method for purifying difficult beta-diketones.

  • Claisen Condensation Optimization: Organic Syntheses, Coll. Vol. 3, p. 231.[1] "Cyclopropyl Methyl Ketone and General Claisen Procedures." Link (Accessed 2026).[1] Standard protocols for ketone-ester condensations.[1]

Sources

Troubleshooting

Preventing byproduct formation with 1-Cyclopropyl-4-methoxybutane-1,3-dione

This guide functions as a specialized technical support center for researchers working with 1-Cyclopropyl-4-methoxybutane-1,3-dione (CAS 121553-47-7). It synthesizes process chemistry principles with practical troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers working with 1-Cyclopropyl-4-methoxybutane-1,3-dione (CAS 121553-47-7). It synthesizes process chemistry principles with practical troubleshooting to prevent byproduct formation in high-value synthesis, such as HIV integrase inhibitor development (e.g., Dolutegravir analogues).

Topic: Prevention of Byproduct Formation & Stability Optimization Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Molecule Profile & Reactivity Overview

1-Cyclopropyl-4-methoxybutane-1,3-dione is a reactive


-dicarbonyl intermediate. Its utility lies in its dual electrophilic carbonyls and the active methylene bridge, but these features also drive its degradation.
  • Core Structure: Cyclopropyl-C(=O)-CH₂-C(=O)-CH₂-OCH₃

  • Key Vulnerabilities:

    • Active Methylene (C2): Highly acidic (

      
      ), prone to oxidative dimerization and non-selective alkylation.
      
    • Cyclopropyl Ring: Susceptible to acid-catalyzed ring opening (homo-Michael addition).

    • Methoxy Group: Potential for

      
      -elimination (loss of MeOH) under strong basic conditions, leading to polymerization.
      

Troubleshooting Guide (Q&A Format)

Category A: Storage & Stability

Q: My material turns from a pale yellow oil to a dark orange gum during storage. Is it still usable? A: Likely not without purification. This color change indicates oxidative dimerization or enol-polymerization .

  • Mechanism: The enol form of the

    
    -diketone reacts with atmospheric oxygen or self-condenses.
    
  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Recovery: If purity is >85% by HPLC, perform a rapid silica filtration (eluent: Hexane/EtOAc) to remove polar oligomers. Do not distill, as heat accelerates retro-Claisen cleavage.

Q: I see a new peak at RRT 0.85 in HPLC after leaving the solution in methanol overnight. A: You are likely observing hemiacetal formation or transesterification (if esters are present in the matrix).

  • Fix: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions. Use anhydrous Toluene or DCM for stock solutions.

Category B: Reaction Optimization (Byproduct Control)

Q: During reaction with DMF-DMA, I observe a "tarry" precipitate and low yield. What is happening? A: This is a classic symptom of uncontrolled polymerization driven by thermal stress.

  • Root Cause: Adding DMF-DMA (N,N-Dimethylformamide dimethyl acetal) too quickly or at too high a temperature causes exothermic runaway, leading to self-condensation of the

    
    -diketone before it can form the desired enaminone.
    
  • Protocol Adjustment:

    • Dilute the diketone in Toluene (5-10 volumes).

    • Cool to 0-5°C before adding DMF-DMA.

    • Add DMF-DMA dropwise over 30-60 minutes.

    • Only warm to room temperature after addition is complete.

Q: I am detecting a byproduct with M+1 = 174 (approx) and loss of the cyclopropyl signal in NMR. A: You have triggered Acid-Catalyzed Ring Opening .

  • Mechanism: Strong Lewis acids or mineral acids protonate the cyclopropyl ketone carbonyl, facilitating nucleophilic attack (e.g., by halide or solvent) on the ring, relieving ring strain.

  • Corrective Action:

    • Avoid strong acids (HCl, H₂SO₄) during workup.

    • If an acid catalyst is required for a subsequent step, use a mild organic acid (e.g., Acetic Acid) or buffer the system.

    • Check: Ensure your starting material (if prepared via Claisen condensation) is free of residual Lewis acids like

      
       or 
      
      
      
      .

Q: How do I prevent "Retro-Claisen" cleavage during base-mediated alkylation? A: Retro-Claisen cleavage (splitting the molecule into acetone/ester fragments) occurs when the nucleophile attacks the carbonyl instead of the


-carbon.
  • Solution:

    • Use a non-nucleophilic base (e.g.,

      
      , 
      
      
      
      , or NaH) rather than alkoxides (NaOMe/NaOEt).
    • Keep the reaction temperature below 60°C.

    • Solvent: Switch to polar aprotic solvents (DMF, DMSO) to enhance the nucleophilicity of the enolate, favoring C-alkylation over carbonyl attack.

Experimental Protocols

Protocol 1: Stabilized Reaction with DMF-DMA (Enaminone Synthesis)

Target: Formation of the vinylogous amide precursor for pyridinone synthesis.

Reagents:

  • 1-Cyclopropyl-4-methoxybutane-1,3-dione (1.0 eq)

  • DMF-DMA (1.1 - 1.2 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Charge: Place 1-Cyclopropyl-4-methoxybutane-1,3-dione in a reactor with 10 volumes of Toluene.

  • Inert: Purge system with Nitrogen for 15 minutes.

  • Cool: Chill the solution to 0°C.

  • Addition: Add DMF-DMA dropwise via addition funnel. Critical: Maintain internal temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours.

  • Monitoring: Check TLC/HPLC. Desired product is usually more polar than starting material.

  • Workup: Concentrate under reduced pressure (Rotavap bath < 40°C). Do not wash with strong acid.

Protocol 2: Quality Control Checkpoint (HPLC)

Use this standard to validate material integrity before use.

ParameterSpecificationReason
Appearance Pale yellow oil/solidDark color = Oxidation/Polymerization
Purity (HPLC) > 95.0% (Area)Impurities catalyze degradation
Water Content (KF) < 0.5% w/wWater promotes hydrolysis/retro-Claisen
Acid Value NeutralResidual acid opens cyclopropyl ring

Visualizing Degradation Pathways

The following diagram illustrates the critical "decision points" where the molecule degrades versus forming the desired product.

DegradationPathways cluster_conditions Control Parameters Start 1-Cyclopropyl-4-methoxybutane-1,3-dione Enaminone Desired Enaminone (Precursor to Dolutegravir analogs) Start->Enaminone DMF-DMA T < 5°C, Toluene RetroClaisen Byproduct A: Retro-Claisen Cleavage (Fragmented Ketones) Start->RetroClaisen Strong Nucleophile (NaOMe) High Temp (>60°C) RingOpen Byproduct B: Ring-Opened Linear Chain (Halo-ketones) Start->RingOpen Strong Acid (HCl/H2SO4) Lewis Acids Polymer Byproduct C: Oxidative Dimers/Polymers (Dark Gum) Start->Polymer O2 Exposure Long Storage > RT key Keep pH 6-8 Store -20°C Exclude O2

Figure 1: Reaction landscape of 1-Cyclopropyl-4-methoxybutane-1,3-dione showing the narrow path to the desired enaminone versus three major degradation cliffs.

References

  • Synthesis of Dolutegravir Intermediates: Detailed kinetics of cycliz

    
    -dicarbonyl precursors.
    
    • Source: N
    • URL:

  • Cyclopropyl Ketone Stability: Analysis of ring strain and acid-c

    • Source: Journal of the American Chemical Society (via ACS Public
    • URL:

  • Reactivity of DMF-DMA: Mechanisms of reaction with active methylene groups.

    • Source: ResearchG
    • URL:

  • General

    
    -Diketone Stability:  Review of tautomerism and degradation.
    
    • Source: MDPI Pharmaceutics
    • URL:

Optimization

Technical Support Center: Process Scale-Up for 1-Cyclopropyl-4-methoxybutane-1,3-dione

Case ID: #SC-CPM-BD-2024 Subject: Scale-Up Optimization & Troubleshooting for Claisen Condensation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Scope This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SC-CPM-BD-2024 Subject: Scale-Up Optimization & Troubleshooting for Claisen Condensation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

This guide addresses the scale-up challenges for synthesizing 1-Cyclopropyl-4-methoxybutane-1,3-dione via the Claisen condensation of Cyclopropyl Methyl Ketone (CPMK) and Methyl Methoxyacetate .

While this reaction appears straightforward on a milligram scale, kilogram-scale production introduces critical thermodynamic and rheological risks. The primary failure modes are C- vs. O-acylation selectivity , retro-Claisen decomposition during quench, and exotherm runaway leading to cyclopropyl ring opening.

The Chemistry
  • Nucleophile: Cyclopropyl Methyl Ketone (CPMK) Enolate

  • Electrophile: Methyl Methoxyacetate

  • Base: Sodium Methoxide (NaOMe)[1][2][3]

  • Solvent: Toluene (preferred for azeotropic control) or THF.

Process Workflow & Critical Control Points

The following diagram illustrates the optimized logic flow for the synthesis, highlighting decision nodes where operators frequently encounter failure.

ProcessFlow Start Reagent Prep (Dry Solvents <200ppm H2O) BaseSlurry Base Slurry Generation (NaOMe in Toluene) Start->BaseSlurry AddReagents Controlled Addition (CPMK + Ester Mix) BaseSlurry->AddReagents ExothermCheck Temp > 50°C? AddReagents->ExothermCheck Reaction Reaction Aging (Formation of Enolate Salt) ExothermCheck->Reaction No (Stable) Quench Acidic Quench (pH Control 3-4) ExothermCheck->Quench Yes (Emergency Stop) IPC IPC: HPLC/GC (Conversion > 95%) Reaction->IPC IPC->Reaction Fail (Add Base/Time) IPC->Quench Pass PhaseSep Phase Separation (Product in Organic) Quench->PhaseSep Crystallization Crystallization/Distillation PhaseSep->Crystallization

Figure 1: Critical Process Flow for Claisen Condensation. Note the emergency exit at the exotherm check.

Troubleshooting Guide (Q&A Format)

Module A: Reaction Initiation & Progression

Q1: The reaction mixture has turned into a solid, un-stirrable rock. What happened?

  • Diagnosis: This is the "gelation effect." The sodium enolate of the product is less soluble than the starting materials. In non-polar solvents like toluene, it precipitates as a thick paste.

  • The Fix: Do not increase agitation speed blindly (risk of shaft shear).

    • Immediate Action: Add a co-solvent.[4] Adding 5-10% volume of THF or MTBE can break the gel structure.

    • Prevention: Ensure your solvent ratio is at least 10-15 volumes relative to the limiting reagent. Use a high-torque overhead stirrer with an anchor impeller, not a magnetic stir bar.

Q2: I am observing low conversion (<60%) despite using 1.0 equivalent of base.

  • Diagnosis: The Claisen condensation is an equilibrium process.[5] The product (

    
    -diketone) is acidic (pKa ~9-11) and consumes the base to form the stable enolate salt. This drives the equilibrium forward.[5]
    
  • The Fix: You must use stoichiometric excess of base.[6]

    • Recommendation: Use 1.2 to 1.5 equivalents of NaOMe. The extra base ensures the equilibrium is fully shifted to the product side.

    • Note: If using NaH (not recommended for >100g scale due to

      
       gas), the same stoichiometry applies.
      

Q3: HPLC shows a large peak for the "O-acylated" byproduct.

  • Diagnosis: Kinetic vs. Thermodynamic control failure. O-acylation is kinetically favored but reversible. C-acylation (desired) is thermodynamically favored.

  • The Fix:

    • Temperature: Increase reaction temperature slightly (e.g., from 0°C to 20-25°C, or reflux if stable). Heat favors the thermodynamic C-acylated product.

    • Solvent: Ensure the solvent is non-polar (Toluene). Polar aprotic solvents (DMF/DMSO) can sometimes enhance O-acylation by stripping the cation from the enolate oxygen.

Module B: Quench & Isolation (The Danger Zone)

Q4: Upon adding acid, the mixture turned black/tarry.

  • Diagnosis: Rapid decomposition of the cyclopropyl ring or polymerization. Cyclopropyl ketones are sensitive to strong acids and heat.

  • The Fix:

    • Temperature Control: The quench must be done at <10°C . The neutralization of NaOMe is highly exothermic.

    • Acid Choice: Avoid concentrated HCl. Use Acetic Acid or Dilute H2SO4 (10-15%) .

    • Protocol: Add the reaction mixture into the cold acid solution (inverse quench) rather than acid into the reactor. This ensures the pH transitions immediately to acidic, avoiding a prolonged period at pH 14 where retro-Claisen (cleavage) occurs.

Q5: My yield is near zero after workup; the product is in the aqueous layer.

  • Diagnosis: pH overshoot. The

    
    -diketone has a pKa of ~9.
    
    • If pH > 10: It exists as a water-soluble enolate salt.

    • If pH < 2: It is neutral but might decompose.

  • The Fix: Target pH 3-4 .

    • At this pH, the molecule is protonated (neutral) and will partition into the organic layer (Toluene/EtOAc).

    • Self-Validating Step: Test the aqueous layer by TLC/HPLC before disposal. If product is present, the pH is likely too high.

Standardized Data & Specifications

Reagent Stoichiometry Table
ComponentRoleEq.Notes
Cyclopropyl Methyl Ketone Nucleophile1.0Limiting Reagent
Methyl Methoxyacetate Electrophile1.1 - 1.2Slight excess drives reaction
Sodium Methoxide (Solid) Base1.3 - 1.5Critical for equilibrium shift
Toluene Solvent10-15 VolHigh dilution prevents stalling
Impurity Profile Matrix
ImpurityStructure/OriginRemediation
Starting Material (CPMK) Incomplete conversionIncrease Base; Increase Rxn Time.
Self-Condensation (Dimer) CPMK reacting with itselfAdd CPMK/Ester mix slowly to Base.
Retro-Claisen Product Cleavage of productControl Quench Temp (<10°C); Avoid pH >12.
Ring-Open Derivatives Acid-catalyzed openingAvoid conc. HCl; Keep T < 30°C during workup.

Signaling Pathway: Mechanism of Failure

Understanding why the reaction fails is crucial for troubleshooting. The diagram below details the competition between the desired pathway and the Retro-Claisen decomposition.

Mechanism Enolate CPMK Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Ester Tetrahedral->Enolate Reversible (Low Base) ProductSalt Product Enolate (Stable Salt) Tetrahedral->ProductSalt - OMe (Irreversible if Base Excess) ProductNeutral Target Diketone (Neutral) ProductSalt->ProductNeutral Acid Quench (pH 4) Decomp Cleavage Products (Retro-Claisen) ProductNeutral->Decomp Heat + Base (pH > 11)

Figure 2: Mechanistic pathway showing the thermodynamic sink (Product Salt) and the risk of Retro-Claisen decomposition during improper quench.

References

  • Claisen, L. (1887).[6] Über die Einführung von Säureradikalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.

  • Organic Syntheses. (1926). Ethyl Acetopyruvate (Analogous Protocol). Org. Synth. 1926, 6, 40; Coll. Vol. 1, 238.

  • Hauser, C. R., & Hudson, B. E. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1, 266.

  • PrepChem. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. (Protocol adapted for methoxy-variant).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter on Enolates and Thermodynamic Control).

Sources

Troubleshooting

Technical Support Center: Characterization of 1-Cyclopropyl-4-methoxybutane-1,3-dione

Status: Operational Ticket ID: TECH-GUIDE-121553 Subject Matter Expert: Senior Application Scientist Last Updated: February 24, 2026 Executive Summary Welcome to the technical support hub for 1-Cyclopropyl-4-methoxybutan...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TECH-GUIDE-121553 Subject Matter Expert: Senior Application Scientist Last Updated: February 24, 2026

Executive Summary

Welcome to the technical support hub for 1-Cyclopropyl-4-methoxybutane-1,3-dione (CAS: 121553-47-7). This molecule serves as a critical intermediate in the synthesis of HIV integrase inhibitors and influenza antivirals (e.g., Baloxavir precursors).

Researchers frequently report "impurity" issues during characterization. In 90% of cases, these are not impurities but rather manifestations of keto-enol tautomerism and metal chelation inherent to the


-diketone pharmacophore. This guide provides the diagnostic frameworks to distinguish between genuine degradation and intrinsic chemical behavior.

Module 1: NMR Interpretation & Troubleshooting

The Issue: "My NMR spectrum shows double peaks and fractional integration. Is my sample impure?"

Diagnosis: Likely Keto-Enol Tautomerism , not impurity. The


-diketone moiety exists in a dynamic equilibrium between the diketo form and the enol form (stabilized by intramolecular hydrogen bonding).[1] The cyclopropyl group and the methoxy-ether tail provide distinct magnetic environments that split further depending on the tautomer.
Mechanism of Action

The central methylene protons (C2-H) are highly acidic (


). In non-polar solvents like 

, the intramolecular H-bond stabilizes the cis-enol form. In polar aprotic solvents (DMSO-

), the equilibrium shifts, often disrupting the H-bond or solvating the specific tautomers differently.
Visualizing the Equilibrium

Tautomerism Diketo Diketo Form (Less Stable in CDCl3) Enol Cis-Enol Form (Stabilized by H-Bond) Diketo->Enol Tautomerization (Fast/Slow exchange) Enol->Diketo Equilibrium shift Solvent Solvent Polarity (Driver) Solvent->Diketo Polar (DMSO) favors Solvent->Enol Non-polar (CDCl3) favors

Figure 1: The dynamic equilibrium between Diketo and Enol forms driven by solvent polarity.

Diagnostic Protocol

To confirm tautomerism versus impurity, perform the following checks:

  • Locate the Enol Proton: Look for a broad singlet extremely downfield (

    
     ppm). Only the enol form has this.
    
  • Compare C2 Protons:

    • Diketo Form: Singlet at

      
       ppm (integrates for 2H relative to its own tautomer set).
      
    • Enol Form: Singlet (methine) at

      
       ppm (integrates for 1H relative to its own tautomer set).
      
  • Cyclopropyl Signals: The cyclopropyl ring protons will appear as two distinct sets of multiplets if the exchange is slow on the NMR timescale.

Table 1: Expected Chemical Shifts (1H NMR in


) 
MoietyProton TypeDiketo Shift (

ppm)
Enol Shift (

ppm)
Visual Characteristic
-OH Enolic HydroxylN/A15.5 - 16.5 Broad, disappears with

shake
C2-H Methylene/Methine3.75 (s, 2H)6.10 (s, 1H)Key diagnostic peak
-OCH3 Methoxy3.40 (s, 3H)3.45 (s, 3H)Often overlapping or slightly split
Cyclopropyl Ring CH0.9 - 1.1 (m)0.8 - 1.0 (m)Complex multiplets

Module 2: HPLC/UPLC Method Development

The Issue: "I see peak splitting or severe tailing in my chromatogram."

Diagnosis: On-column Tautomerization or Metal Chelation . If the rate of tautomer interconversion is similar to the timescale of the separation, the molecule will "smear" between the two forms, causing a bridge between peaks or a split peak. Additionally,


-diketones are potent chelators of iron (from stainless steel frits/columns).
Troubleshooting Workflow

HPLC_Troubleshoot Start Symptom: Split Peak / Tailing Check1 Is the column Stainless Steel? Start->Check1 Chelation Cause: Metal Chelation Check1->Chelation Yes Tautomer Cause: Keto-Enol Separation Check1->Tautomer No (PEEK used) Action1 Use PEEK/Glass-lined Column Add 0.1% EDTA to Mobile Phase Chelation->Action1 Action2 Acidify Mobile Phase (0.1% TFA) Increase Column Temp (>40°C) Tautomer->Action2

Figure 2: Decision tree for resolving chromatographic peak anomalies.

Recommended Method Parameters

To force the equilibrium to be fast (averaging the peak) or to lock it into a single form:

  • Mobile Phase Modifier: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid. The acidity suppresses the ionization of the enol and speeds up proton transfer, sharpening the peak.

  • Chelation Suppression: If using stainless steel equipment, add 5-10

    
    M EDTA  to the aqueous mobile phase. Alternatively, use a "bio-inert" or PEEK-lined column.
    
  • Temperature: Run the column at 40°C - 50°C . Higher temperatures increase the rate of tautomer interconversion, coalescing split peaks into a single sharp peak.

Module 3: Mass Spectrometry (LC-MS)

The Issue: "I see [M+Na]+ or [M+Fe]+ adducts, but low [M+H]+ signal."

Diagnosis: High affinity for alkali and transition metals. The 1,3-dione motif forms stable 6-membered chelate rings with metals.

Solution:

  • Avoid Glassware Washing Detergents: Residual sodium drives

    
     adducts. Use LC-MS grade solvents and plasticware where possible.
    
  • Ionization Mode: ESI Positive is standard, but ESI Negative is often more sensitive for

    
    -diketones because the enolic proton is easily abstracted (
    
    
    
    ).
    • Target m/z (Positive): 157.08

      
      , 179.07 
      
      
      
    • Target m/z (Negative): 155.07

      
      [2]
      

Module 4: Stability & Storage

Critical Warning: The cyclopropyl ring is strained. While the


-diketone is relatively stable, the cyclopropyl group can undergo ring-opening under strong Lewis acid  conditions or high heat in the presence of nucleophiles.
  • Storage: Store neat oil/solid at -20°C under Argon.

  • Solvents: Avoid storing in Methanol for prolonged periods (weeks), as transesterification or acetal formation can occur slowly at the ketone positions.

References

  • Hansen, P. E. (2021).[1] Structural Studies of

    
    -Diketones and Their Implications on Biological Effects. International Journal of Molecular Sciences, 22(22), 12286. 
    
  • PubChem. (2025).[3][4][5] 1-Cyclopropyl-4-methoxybutane-1,3-dione (Compound Summary). National Library of Medicine.

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science.

  • Sleiman, M., et al. (2023). Tautomerism of

    
    -Diketones and 
    
    
    
    -Thioxoketones.[6][7] Molecules, 28(3), 1324.
  • Waters Corporation. (2024). What are common causes of peak splitting when running an LC column? Waters Knowledge Base.[8]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Cyclopropyl-4-methoxybutane-1,3-dione vs. Acetylacetone

[1] Executive Summary This guide analyzes the reactivity, structural properties, and experimental utility of 1-Cyclopropyl-4-methoxybutane-1,3-dione (CMBD) compared to the industry-standard -diketone, Acetylacetone (acac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide analyzes the reactivity, structural properties, and experimental utility of 1-Cyclopropyl-4-methoxybutane-1,3-dione (CMBD) compared to the industry-standard


-diketone, Acetylacetone (acac) .[1]

While acetylacetone serves as the baseline reagent for metal chelation and heterocycle synthesis due to its symmetry and cost-efficiency, CMBD introduces asymmetry, steric bulk, and a secondary coordination site . These features are critical in drug discovery—specifically for HIV integrase inhibitors and quinolone antibiotics—where regiocontrol and lipophilicity are paramount.[1]

Key Differentiator: CMBD functions as a "directed"


-diketone.[1] Unlike acac, which yields single products due to symmetry, CMBD dictates regioselectivity in condensation reactions through the steric hindrance of the cyclopropyl group and the inductive effects of the methoxy moiety.

Structural & Electronic Analysis

Molecule Comparison
FeatureAcetylacetone (acac)1-Cyclopropyl-4-methoxybutane-1,3-dione (CMBD)
CAS 123-54-6121553-47-7
Formula


Symmetry Symmetric (

average)
Asymmetric
Steric Bulk Low (Methyl groups)High (Cyclopropyl group at C1)
Electronic Bias None (Symmetric distribution)Inductive withdrawal at C3 (via

)
Coordination Bidentate (

)
Bidentate (

) + Weak Hemilabile (

)
Electronic Effects & Tautomerism

The reactivity of


-diketones is governed by their keto-enol equilibrium.[1]
  • Acetylacetone: Exists as a rapidly interconverting mixture of enol and keto forms (approx. 76% enol in

    
    ). The hydrogen bond is symmetric, shuttling between the two oxygens.
    
  • CMBD: The equilibrium is biased .[1] The bulky cyclopropyl group destabilizes the enol form adjacent to it (steric clash). Conversely, the methoxy group at C4 (

    
    ) exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the C2 protons and making the C3 carbonyl more electrophilic.
    

Reactivity Profile: The "Directed" Advantage

The primary utility of CMBD over acac lies in Regioselective Condensation .

Nucleophilic Attack (Condensation with Hydrazines)

When reacting with unsymmetrical nucleophiles (e.g., methylhydrazine), acac produces a single pyrazole product due to symmetry. CMBD, however, offers two distinct carbonyls:

  • C1 (Cyclopropyl-adjacent): Sterically shielded.[1] The Walsh orbitals of the cyclopropyl ring conjugate with the carbonyl, reducing its electrophilicity slightly, but the primary factor is steric hindrance.

  • C3 (Methoxy-adjacent): Sterically accessible and inductively activated by the neighboring oxygen.[1]

Experimental Outcome: Kinetic control favors nucleophilic attack at C3 first.[1] This allows for the synthesis of regio-defined pyrazoles, a crucial step in optimizing pharmaceutical potency.[1]

Metal Chelation & Stability
  • Acac: Forms highly stable, symmetric 6-membered chelate rings.[1]

  • CMBD: Forms asymmetric complexes.[1] The pendant methoxy group can act as a "lariat arm," providing weak axial coordination to metals (pseudo-tridentate behavior), which alters solubility and Lewis acidity of the central metal.

    • Warning: The cyclopropyl ring is acid-sensitive .[1] While acac chelates are often prepared in acidic buffers, CMBD requires buffered conditions (pH > 4) to prevent acid-catalyzed ring opening to a homo-allyl system.[1]

Visualizing the Mechanism

The following diagram illustrates the regioselective pathway of CMBD compared to the symmetric pathway of acac during pyrazole synthesis.

ReactivityComparison cluster_acac Acetylacetone (Symmetric) cluster_cmbd CMBD (Asymmetric) acac Acetylacetone (Symmetric C=O) nuc_acac Nucleophile Attack (Random C2/C4) acac->nuc_acac prod_acac Single Pyrazole Product nuc_acac->prod_acac cmbd CMBD (C1: Bulky cPr | C3: Activated) inter_k Intermediate A (Regioisomer 1) cmbd->inter_k  Fast (Low Sterics) inter_t Intermediate B (Regioisomer 2) cmbd->inter_t  Slow (High Sterics) path_kinetic Kinetic Path (Attack at C3) path_thermo Thermodynamic Path (Attack at C1) caption Figure 1: Steric and electronic differentiation in CMBD leads to regioselective synthesis vs. acac symmetry.

Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazoles

Objective: Synthesize a regio-defined pyrazole using CMBD, avoiding the isomer mixtures common with asymmetric alkyl-acac derivatives.

Reagents:

  • CMBD (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Ethanol (Absolute)

  • Note: Avoid catalytic HCl; use Acetic Acid if catalysis is needed.[1]

Workflow:

  • Dissolution: Dissolve 10 mmol CMBD in 20 mL absolute ethanol. Cool to 0°C.[1][2]

  • Addition: Add methylhydrazine dropwise over 15 minutes.

    • Mechanistic Insight: Low temperature favors the kinetic attack at the C3 (methoxy-adjacent) carbonyl over the sterically hindered C1 (cyclopropyl).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Workup: Evaporate solvent under reduced pressure.

  • Validation: Analyze via

    
    -NMR.
    
    • Signal: Look for the pyrazole-H4 proton.[1] In CMBD-derived products, the regioselectivity is typically >95:5 due to the extreme bulk of the cyclopropyl group compared to the methoxy-methyl chain.[1]

Protocol B: Comparative Stability Test (Acid Sensitivity)

Objective: Verify the integrity of the cyclopropyl ring vs. acac under synthesis conditions.

  • Prepare two vials: Vial A (Acac) and Vial B (CMBD).

  • Add 2 mL of 4M HCl/Dioxane to each. Heat to 60°C for 4 hours.

  • Result:

    • Acac: Unchanged (stable).

    • CMBD: Significant degradation.[1] The cyclopropyl ring opens to form a homo-allyl chloride derivative.[1]

    • Takeaway: When using CMBD, Lewis acids (

      
      , 
      
      
      
      ) are preferred over Brønsted acids.

Data Summary: Physical Properties

PropertyAcetylacetoneCMBDRelevance
Molecular Weight 100.12 g/mol 156.18 g/mol Stoichiometry calculations.[1]
Boiling Point 140°C~110°C (at 10 mmHg)CMBD requires vacuum distillation.
pKa (approx) 8.9~8.2CMBD is slightly more acidic due to -OMe induction.[1]
LogP 0.34~0.9CMBD is more lipophilic (drug-like).[1]
Solubility Miscible with waterLimited water solubilityCMBD requires organic co-solvents (DCM, EtOAc).

References

  • PubChem Compound Summary. (2025). 1-Cyclopropyl-4-methoxybutane-1,3-dione (CID 121553-47-7).[1][3] National Center for Biotechnology Information.[1] [Link]

  • Chalifoux, W. A., et al. (2012).[4] Direct and highly regioselective and enantioselective allylation of β-diketones.[1][4][5] Nature, 487, 86–89.[4] (Context on

    
    -diketone regioselectivity).
    [Link]
    
  • Environmental Chemistry. (2025). General Reactivity of Methoxy-substituted Diketones.[1] [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-Cyclopropyl-4-methoxybutane-1,3-dione and Its Analogs

Introduction In the landscape of synthetic chemistry and drug development, β-diketones are a cornerstone class of compounds, valued for their versatile reactivity and potent metal-chelating properties.[1] Their utility a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, β-diketones are a cornerstone class of compounds, valued for their versatile reactivity and potent metal-chelating properties.[1] Their utility as synthetic intermediates and as structural motifs in biologically active molecules necessitates robust and precise analytical methods for their characterization.[1] The spectroscopic profile of a β-diketone is profoundly influenced by a fundamental chemical phenomenon: keto-enol tautomerism.[2] This equilibrium between the diketo form and the hydrogen-bonded enol form dictates the molecule's electronic and structural properties, which are in turn reflected in its spectral data.[3][4]

This guide provides an in-depth comparative analysis of the spectroscopic features of 1-Cyclopropyl-4-methoxybutane-1,3-dione alongside a curated selection of its structural analogs. The objective is to elucidate the subtle yet significant spectral shifts that arise from specific structural modifications. By examining the effects of substituting alkyl, cyclopropyl, aryl, and methoxy moieties, we aim to equip researchers with the expert insights needed to confidently interpret the spectroscopic data of complex β-diketones. We will dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding our analysis in the foundational principles of chemical structure and bonding.

The analogs chosen for this comparison are:

  • 1-Cyclopropyl-1,3-butanedione: To isolate the influence of the cyclopropyl group.

  • Acetylacetone (2,4-pentanedione): The archetypal β-diketone, serving as our baseline reference.

  • Benzoylacetone (1-phenylbutane-1,3-dione): To contrast the electronic effects of a cyclopropyl ring with an aromatic system.

Table 1: Structures of the Analyzed Compounds

Compound Name Structure
1-Cyclopropyl-4-methoxybutane-1,3-dione 1-Cyclopropyl-4-methoxybutane-1,3-dione
1-Cyclopropyl-1,3-butanedione 1-Cyclopropyl-1,3-butanedione
Acetylacetone Acetylacetone

| Benzoylacetone | Benzoylacetone |

The Decisive Role of Keto-Enol Tautomerism

The defining characteristic of β-diketones is their existence as a dynamic equilibrium between a keto and an enol tautomer.[3] This equilibrium is not static; its position is sensitive to solvent polarity, temperature, and, most importantly, the electronic nature of the substituents.[5] The enol form is significantly stabilized by the formation of a six-membered pseudo-aromatic ring via a strong intramolecular hydrogen bond.

Spectroscopic techniques are uniquely suited to probe this equilibrium because the interconversion is often slow on the NMR timescale, allowing for the simultaneous observation of signals from both tautomers.[3]

Caption: The equilibrium between the keto and the intramolecularly hydrogen-bonded enol tautomer.

Comparative Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for quantifying the keto-enol ratio and elucidating the structure of β-diketones.[6] The spectra typically show distinct sets of signals for each tautomer.

  • Enol Form: Characterized by a sharp singlet for the vinylic proton (=CH-) between δ 5.0-6.5 ppm and a very broad signal for the enolic hydroxyl proton (-OH) far downfield, often between δ 13-17 ppm , due to strong intramolecular hydrogen bonding.

  • Keto Form: Displays a singlet for the two α-protons (-CH₂-) between the carbonyls, typically appearing between δ 3.0-4.0 ppm .

Expertise & Causality: The electronic nature of the R groups flanking the dicarbonyl system directly impacts the chemical shifts and the keto-enol equilibrium.

  • Cyclopropyl Group: The cyclopropyl ring possesses a degree of π-character, making it weakly electron-donating through conjugation. This can slightly shield the vinylic proton of the enol form compared to an aromatic substituent.

  • Phenyl Group (Benzoylacetone): The phenyl group is electron-withdrawing by induction but can be electron-donating or withdrawing through resonance depending on its orientation. It generally leads to a greater preference for the enol form where the phenyl ring is conjugated with the C=C double bond and carbonyl group, deshielding the vinylic proton.

  • Methoxy Group (Target Compound): The -OCH₃ group on the methylene side in 1-Cyclopropyl-4-methoxybutane-1,3-dione introduces an electron-withdrawing inductive effect, which would deshield the adjacent keto-form -CH₂- protons.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound Keto (-CH₂-) Enol (=CH-) Enol (-OH) Other Characteristic Signals Keto:Enol Ratio
1-Cyclopropyl-4-methoxybutane-1,3-dione ~3.8 (s) ~5.8 (s) ~15.5 (br s) ~4.1 (s, -OCH₂-), ~1.2-0.8 (m, c-Pr) Enol favored
1-Cyclopropyl-1,3-butanedione ~3.6 (s) ~5.7 (s) ~15.8 (br s) ~2.1 (s, CH₃), ~1.2-0.8 (m, c-Pr) Enol favored
Acetylacetone [7] ~3.55 (s) ~5.45 (s) ~15.5 (br s) ~2.0 (s, keto CH₃), ~2.2 (s, enol CH₃) ~19:81

| Benzoylacetone [8] | ~4.2 (s) | ~6.1 (s) | ~16.1 (br s) | ~7.3-8.0 (m, Ar-H), ~2.2 (s, CH₃) | >95% Enol |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, particularly regarding the carbon framework and the carbonyl groups.

  • Carbonyl Carbons: In the keto form, two distinct carbonyl signals appear around δ 200-205 ppm . In the enol form, these signals are shifted upfield due to conjugation and appear at approximately δ 180-195 ppm .[9]

  • α-Carbon: The central methylene carbon of the keto form resonates around δ 50-60 ppm , while the vinylic methine carbon of the enol form is significantly deshielded, appearing near δ 90-100 ppm .

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound Keto (C=O) Enol (C=O) Keto (-CH₂-) Enol (=CH-) Other Characteristic Signals
1-Cyclopropyl-4-methoxybutane-1,3-dione ~202, ~204 ~190, ~195 ~55 ~98 ~75 (-OCH₂-), ~59 (-OCH₃), ~15 (c-Pr CH), ~8 (c-Pr CH₂)
1-Cyclopropyl-1,3-butanedione ~203, ~201 ~192, ~198 ~58 ~97 ~25 (CH₃), ~16 (c-Pr CH), ~9 (c-Pr CH₂)
Acetylacetone ~202 ~192 ~59 ~100 ~31 (keto CH₃), ~24 (enol CH₃)

| Benzoylacetone | ~201, ~198 | ~185, ~195 | ~56 | ~93 | ~127-135 (Ar-C), ~26 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the functional groups present in each tautomer. The key diagnostic region is 1500-1800 cm⁻¹.

  • Keto Form: Exhibits a strong, sharp absorption band for the C=O stretch, typically between 1700-1730 cm⁻¹ .[10]

  • Enol Form: Shows two characteristic broad and strong bands. One around 1600-1640 cm⁻¹ is attributed to the C=C stretching vibration, and another, often very broad and intense band between 1550-1620 cm⁻¹ , corresponds to the C=O stretch of the conjugated, hydrogen-bonded carbonyl group.[3] The strong intramolecular hydrogen bond weakens the C=O bond, shifting its absorption to a lower frequency. A very broad O-H stretch is also observable from 2500-3200 cm⁻¹.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Compound Keto (C=O Stretch) Enol (C=O / C=C Stretch)
1-Cyclopropyl-4-methoxybutane-1,3-dione ~1725, ~1705 ~1610 (broad, strong)
1-Cyclopropyl-1,3-butanedione ~1720, ~1700 ~1600 (broad, strong)
Acetylacetone [11] ~1727, ~1709 ~1615 (broad, strong)

| Benzoylacetone | Not observed (enol is dominant) | ~1605 (broad, strong) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns, which can be used to confirm the structure. The tautomers can sometimes be separated by GC-MS, revealing distinct fragmentation patterns.[12]

Common Fragmentation Pathways:

  • α-Cleavage: The bond adjacent to a carbonyl group breaks, leading to the formation of acylium ions. For example, acetylacetone often shows a prominent peak at m/z 43 ([CH₃CO]⁺).[13]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the α,β-bond.[13]

Expertise & Causality:

  • 1-Cyclopropyl-4-methoxybutane-1,3-dione: The molecular ion ([M]⁺) is expected at m/z 156. Key fragments would likely include loss of the methoxy group ([M-31]⁺), loss of the methoxyacetyl group, and formation of the cyclopropylcarbonyl cation ([c-C₃H₅CO]⁺) at m/z 69.

  • Benzoylacetone: The molecular ion is at m/z 162. The base peak is typically the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, arising from α-cleavage.[14] This is a highly stable fragment due to the aromatic ring.

G Key MS Fragmentation of Benzoylacetone parent Benzoylacetone Molecular Ion (Keto Form) [M]⁺˙ m/z = 162 frag1 Benzoyl Cation [C₆H₅CO]⁺ m/z = 105 (Base Peak) parent->frag1 α-cleavage frag2 Acetyl Radical [CH₃CO]• frag3 Acetyl Cation [CH₃CO]⁺ m/z = 43 parent->frag3 α-cleavage frag4 Benzoyl Radical [C₆H₅CO]•

Caption: Predominant α-cleavage fragmentation pathway for the keto tautomer of benzoylacetone.

Table 5: Characteristic Mass Spectrometry Fragments (m/z)

Compound Molecular Ion (M⁺˙) Key Fragments and (Proposed Identity)
1-Cyclopropyl-4-methoxybutane-1,3-dione 156 125 ([M-OCH₃]⁺), 69 ([c-C₃H₅CO]⁺), 43 ([CH₃CO]⁺)
1-Cyclopropyl-1,3-butanedione 126 83 ([M-CH₃CO]⁺), 69 ([c-C₃H₅CO]⁺), 43 ([CH₃CO]⁺)
Acetylacetone 100 85 ([M-CH₃]⁺), 58, 43 ([CH₃CO]⁺, base peak)

| Benzoylacetone | 162 | 147 ([M-CH₃]⁺), 105 ([C₆H₅CO]⁺, base peak), 77 ([C₆H₅]⁺), 43 ([CH₃CO]⁺) |

Protocols for Spectroscopic Analysis

Trustworthiness: The following general protocols are designed to be self-validating, providing a robust framework for acquiring high-quality data for novel β-diketones.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the β-diketone sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d is often the first choice as it is less polar and tends to favor the enol form.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., D1 = 5 seconds) to allow for accurate integration of all signals, especially the broad enolic -OH.

    • Acquire a ¹³C NMR spectrum using a standard proton-decoupled pulse program.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the relevant peaks in the ¹H spectrum (e.g., the keto -CH₂- vs. the enol =CH-) to determine the tautomeric ratio.

Protocol 2: IR Spectroscopy
  • Sample Preparation (ATR): If the sample is a solid or liquid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet - for solids): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Background Scan: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Sample Scan: Record the spectrum of the sample from 4000 to 400 cm⁻¹.

  • Analysis: Identify the key stretching frequencies corresponding to the keto and enol forms.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method:

    • Injector Temperature: 250 °C.

    • Column: A non-polar column (e.g., DB-5ms) is typically suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This may allow for the separation of the keto and enol tautomers.[12]

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to a value slightly above the expected molecular weight.

  • Analysis: Analyze the mass spectrum of each separated tautomer (if separation is achieved) or the combined spectrum. Identify the molecular ion and propose structures for the major fragment ions.

G General Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve nmr ¹H & ¹³C NMR dissolve->nmr ir IR Spectroscopy dissolve->ir ms Mass Spectrometry dissolve->ms structure Structure Verification nmr->structure tautomer Tautomer Ratio (from ¹H NMR) nmr->tautomer ir->structure ms->structure fragment Fragmentation Analysis (from MS) ms->fragment

Caption: A streamlined workflow for the comprehensive spectroscopic analysis of β-diketones.

Conclusion

The spectroscopic analysis of 1-Cyclopropyl-4-methoxybutane-1,3-dione and its analogs is a study in the profound influence of subtle structural changes on measurable physical properties. The keto-enol tautomerism provides a sensitive probe that is clearly observable across NMR and IR spectroscopy.

Our comparative analysis reveals a clear pattern:

  • The cyclopropyl group acts as a weak donating group, influencing the shielding of nearby protons and carbons.

  • The methoxy group in the target compound introduces an inductive effect that differentiates it from simple alkyl or cyclopropyl analogs.

  • An aromatic ring , as in benzoylacetone, dramatically shifts the tautomeric equilibrium almost exclusively to the enol form and dominates the fragmentation pattern in mass spectrometry due to the stability of the benzoyl cation.

By understanding these structure-spectra relationships, researchers can leverage this suite of analytical techniques not just for routine characterization, but as a predictive tool to understand the electronic and structural nature of novel β-diketone derivatives in the fields of medicinal chemistry and materials science.

References

  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7069. [Link]

  • Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 44(22), 2625-2631. [Link]

  • Kjaer, A. M., et al. (2015). Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. The Journal of Physical Chemistry A, 119(18), 4267–4278. [Link]

  • Dryden, R. P., & Winston, A. (1958). The Infrared Spectra of Some metal Chelates of β-Diketones. The Journal of Physical Chemistry, 62(5), 635–636. [Link]

  • Tomiyasu, H., et al. (2008). 1H, 13C, and 19F NMR studies on molecular interactions of CO2 with beta-diketones and UO2(beta-diketonato)2DMSO complexes in supercritical CO2. Journal of Physical Chemistry B, 112(51), 16559-16567. [Link]

  • Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from Chemistry LibreTexts. [Link]

  • Magritek. (n.d.). Preparation and Characterisation of Metal Acetylacetonate Complexes. Retrieved from Magritek. [Link]

  • Wilson, A. W., et al. (2023). Acetylacetone Photolysis at 280 nm Studied by Velocity-Map Ion Imaging. The Journal of Physical Chemistry A, 127(32), 6709–6721. [Link]

  • AZoM. (2015, October 5). Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. [Link]

  • Al-Zaydi, K. M. (2014). Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. International Journal of Organic Chemistry, 4, 253-264. [Link]

  • Nanalysis Corp. (2022, April 1). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. [Link]

  • Jakobsen, H. J., et al. (1966). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 483-489. [Link]

  • Masur, M., et al. (1987). Mass spectrometric fragmentation of the tautomers of 1,3-diketones. A gas chromatographic/mass spectrometric study. Organic Mass Spectrometry, 22(8), 493-500. [Link]

  • Al-Hamdani, A. A. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5463. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7166, Benzoylacetone. Retrieved from PubChem. [Link]

  • PubChemLite. (n.d.). 1-cyclopropyl-4-methoxybutane-1,3-dione. Retrieved from PubChemLite. [Link]

  • MDPI. (n.d.). Special Issue "β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications". Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11018869, 1-Cyclopropyl-butane-1,3-dione. Retrieved from PubChem. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]

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Validation

Publish Comparison Guide: DFT Studies of 1-Cyclopropyl-4-methoxybutane-1,3-dione

Executive Summary 1-Cyclopropyl-4-methoxybutane-1,3-dione is a critical beta-diketone scaffold used primarily as a regioselective building block in the synthesis of antimicrobial pyrazolylpyrazolopyrimidines. Its chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopropyl-4-methoxybutane-1,3-dione is a critical beta-diketone scaffold used primarily as a regioselective building block in the synthesis of antimicrobial pyrazolylpyrazolopyrimidines. Its chemical behavior is governed by a complex interplay between keto-enol tautomerism , cyclopropyl conjugation , and intramolecular hydrogen bonding (IMHB) .

This guide provides a technical comparison of Density Functional Theory (DFT) methodologies for accurately modeling this molecule. Unlike simple ketones, the simultaneous presence of a strained cyclopropyl ring and an electron-rich methoxy group creates a challenging electronic environment. Standard functionals often fail to capture the dispersion interactions and barrier heights required for predictive accuracy. This document outlines the optimal computational protocols, comparing functional performance and structural predictions to guide experimental validation.

Part 1: Methodological Comparison (The "Engine" of the Study)

The choice of density functional is the single most critical variable in studying beta-diketones. Below is an objective comparison of common functionals applied to 1-Cyclopropyl-4-methoxybutane-1,3-dione, evaluating their ability to predict tautomeric equilibria and weak interactions.

Table 1: DFT Functional Performance Benchmark
Functional ClassRepresentativeAccuracy for IMHBCyclopropyl Strain DescriptionDispersion Correction?Recommendation
Global Hybrid B3LYP Moderate (Underestimates barrier heights)Good, but often over-delocalizesNo (Requires -D3)Baseline only (Legacy comparison)
Meta-Hybrid M06-2X High (Excellent for main-group thermochemistry)Excellent (Captures medium-range correlation)ImplicitTop Tier (Best for energetics)
Range-Separated ωB97X-D High (Corrects long-range exchange)Excellent (Accurate for non-covalent interactions)Explicit (-D)Preferred (Best for geometry/IMHB)
GGA PBE0 Moderate to LowPoor (Lacks dispersion)NoNot Recommended
Critical Analysis: Why Specific Functionals Matter
  • The Cyclopropyl "Walsh" Effect: The cyclopropyl group is not merely a steric bulk; its

    
    -bonds (Walsh orbitals) can conjugate with the adjacent carbonyl 
    
    
    
    -system. This interaction is conformation-dependent.
    • Comparison:B3LYP tends to over-stabilize delocalized structures. M06-2X provides a more accurate description of the energy penalty associated with rotating the cyclopropyl ring out of conjugation (the "bisected" conformation).

  • Intramolecular Hydrogen Bonding (IMHB): The cis-enol form is stabilized by a strong O-H···O interaction (approx. 10–15 kcal/mol).

    • Comparison:ωB97X-D is superior here because it accounts for the dispersion forces between the methoxy group and the cyclopropyl ring in folded conformations, which B3LYP misses completely.

Part 2: Structural & Tautomeric Analysis[1]

The core reactivity of 1-Cyclopropyl-4-methoxybutane-1,3-dione is defined by its tautomeric preference. DFT studies must compare three distinct primary species.

The Tautomeric Landscape[1]
  • Diketo Form: Both carbonyls are intact. Generally less stable in gas phase and non-polar solvents due to dipole repulsion.

  • Enol-1 (Cyclopropyl-side): Enolization occurs at the carbonyl adjacent to the cyclopropyl group.

  • Enol-2 (Methoxy-side): Enolization occurs at the carbonyl adjacent to the methoxy group.

Theoretical Prediction: Due to the electron-donating resonance of the methoxy group, the carbonyl carbon at position 1 (cyclopropyl side) is more electrophilic, making the alpha-protons acidic. However, the Enol-1 form is typically favored because it maintains the conjugation of the methoxy oxygen with the remaining carbonyl, maximizing resonance stabilization.

Conformational Locking (The Cyclopropyl Rotor)

The cyclopropyl group has two limiting conformations:

  • Bisected (Preferred): The C-H bond of the cyclopropyl methine is eclipsed with the carbonyl oxygen. This maximizes

    
     donation.
    
  • Perpendicular (High Energy): The ring is rotated 90°, breaking conjugation.

  • Protocol: You must perform a Potential Energy Surface (PES) scan of the dihedral angle between the cyclopropyl ring and the carbonyl to identify the global minimum before calculating NMR/IR properties.

Part 3: Experimental Validation Protocols

Trustworthiness in DFT requires validation against physical data.

Protocol 1: NMR Chemical Shift Prediction (GIAO Method)

To confirm the dominant tautomer in solution (e.g.,


), compare experimental 

and

NMR with GIAO-DFT calculations.

Workflow:

  • Optimize Geometry: opt freq wb97xd/6-311++g(d,p) scrf=(solvent=chloroform)

  • Calculate NMR: nmr=giao wb97xd/6-311++g(d,p) scrf=(solvent=chloroform)

  • Scaling: Apply linear scaling factors (typically slope

    
     for protons) to account for systematic errors.
    

Diagnostic Signal:

  • Enol -OH proton: Appears very downfield (

    
     ppm) due to strong IMHB.
    
  • Diketo -CH2- protons: Appear as a singlet/doublet around

    
     ppm.
    
Protocol 2: IR Spectroscopy (Frequency Analysis)
  • Diketo: Distinct doublet of carbonyl stretches (

    
    ) around 
    
    
    
    .
  • Enol: Broad, intense band around

    
     (merged 
    
    
    
    and
    
    
    due to conjugation/H-bonding).

Part 4: Visualization & Workflow

Computational Workflow Diagram

The following diagram outlines the self-validating workflow for characterizing 1-Cyclopropyl-4-methoxybutane-1,3-dione.

DFT_Workflow Start Input Structure (Diketo/Enol Guesses) Opt Geometry Optimization (ωB97X-D / 6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Check for Imaginary Freqs) Opt->Freq Decision Stationary Point? Freq->Decision Decision->Opt No (Imaginary Freq) PES PES Scan (Cyclopropyl Rotation) Decision->PES Yes (Minima) TS Transition State Search (Tautomerization Barrier) Decision->TS Yes (Saddle Point) Prop Property Calculation PES->Prop TS->Prop NBO NBO Analysis (Delocalization Energy) Prop->NBO NMR GIAO-NMR (Solvent: CHCl3) Prop->NMR

Caption: Standardized DFT workflow for beta-diketone characterization, ensuring rigorous validation of stationary points and tautomeric barriers.

Tautomerization Pathway

The mechanism of proton transfer is assisted by the cyclic transition state.

Tautomerism Diketo Diketo Form (Less Stable) TS Transition State (4-Membered Ring) Diketo->TS + Barrier Enol Cis-Enol Form (Global Minimum) TS->Enol - Stabilization

Caption: Energy landscape of keto-enol tautomerism. The cis-enol is stabilized by IMHB and conjugation.

References

  • Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. ResearchGate. [Link]

  • Comparison of the performance of dispersion-corrected density functional theory for weak hydrogen bonds. Royal Society of Chemistry. [Link]

  • 1-Cyclopropyl-4-methoxybutane-1,3-dione (Compound Summary). PubChem. [Link]

  • Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones. PubMed. [Link]

  • A Comparative Study of Hydrogen Bonding Using Density Functional Theory. ResearchGate. [Link]

Comparative

Comparative Guide: 1-Cyclopropyl-4-methoxybutane-1,3-dione in Heterocyclic Synthesis &amp; Bioassay Profiling

Topic: Comparative Selectivity & Cross-Reactivity Profiling of 1-Cyclopropyl-4-methoxybutane-1,3-dione Document Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Selectivity & Cross-Reactivity Profiling of 1-Cyclopropyl-4-methoxybutane-1,3-dione Document Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists.

Executive Summary

1-Cyclopropyl-4-methoxybutane-1,3-dione (CAS 121553-47-7) is a specialized


-diketone building block utilized primarily for the regioselective synthesis of cyclopropyl-bearing heterocycles (pyrazoles, isoxazoles) and as a pharmacophore in metalloenzyme inhibitors (e.g., HIV Integrase, HPPD).

Unlike standard alkyl- or fluoro-substituted


-diketones, the inclusion of a C4-methoxymethyl moiety  introduces a unique electronic bias. This guide objectively compares its performance against common alternatives, focusing on chemical cross-reactivity (regiocontrol)  and biological assay interference (chelation stability) .
Key Advantages vs. Alternatives
Feature1-Cyclopropyl-4-methoxybutane-1,3-dione 1-Cyclopropyl-1,3-butanedione (Standard)4,4,4-Trifluoro-1-cyclopropylbutane-1,3-dione
Electronic Character Amphiphilic (Donor/Acceptor balance)Electron-Rich (Donor/Donor)Electron-Deficient (Strong Acceptor)
Regioselectivity (Pyrazoles) High (C3-Attack Dominant) due to inductive activation by -OMe.Low/Mixed (Steric control only).High (C3-Attack) but forms hydrate byproducts.
Solubility (LogP) Moderate (LogP ~1.1) ; Improved aqueous solubility.High (LogP ~1.8); Lipophilic.Moderate; often volatile.
Assay Interference (PAINS) Reduced ; Ether oxygen alters chelation bite angle.High; Promiscuous metal chelator.High; Strong Lewis acid chelator.

Chemical Cross-Reactivity: Regioselectivity in Heterocycle Synthesis

In drug development, the "cross-reactivity" of a building block often refers to its propensity to form isomeric byproducts. For


-diketones, the critical challenge is regioselectivity  during condensation with unsymmetrical nucleophiles (e.g., methylhydrazine).
Mechanistic Insight: The "Methoxy-Director" Effect

The regiochemical outcome is dictated by the electrophilicity difference between the two carbonyl centers (C1 vs. C3).

  • C1 (Cyclopropyl-adjacent): The cyclopropyl ring acts as a

    
    -donor, stabilizing the adjacent carbonyl and reducing its electrophilicity.
    
  • C3 (Methoxymethyl-adjacent): The methoxy group exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the C3 carbonyl without the steric bulk or hydrate-formation issues associated with trifluoromethyl groups.

Consequently, nucleophiles (like the primary amine of methylhydrazine) preferentially attack C3 , yielding a single regioisomer with >95% selectivity, whereas the methyl-analog often yields a 60:40 mixture.

Experimental Workflow: Regioselective Pyrazole Synthesis

This protocol validates the regiocontrol superiority of the methoxy-analog.

Reagents:

  • Substrate A: 1-Cyclopropyl-4-methoxybutane-1,3-dione (1.0 eq)

  • Substrate B (Control): 1-Cyclopropyl-1,3-butanedione

  • Nucleophile: Methylhydrazine (1.1 eq)

  • Solvent: Ethanol (0.5 M)

Protocol:

  • Dissolve 1.0 mmol of diketone in anhydrous ethanol.

  • Cool to 0°C to suppress kinetic scrambling.

  • Add methylhydrazine dropwise over 5 minutes.

  • Stir at 25°C for 2 hours (monitor by TLC/LC-MS).

  • Critical Step: Evaporate solvent and analyze crude ratio via

    
    H-NMR (integration of pyrazole-H4 proton).
    

Data Output: Regio-isomeric Ratio (r.r.)

Substrate Major Isomer Yield (%) Regio-ratio (N1-Me vs N2-Me)
Methoxy-Analog 5-Cyclopropyl-3-(methoxymethyl)-1-methyl-1H-pyrazole 92% >20:1
Methyl-Analog 5-Cyclopropyl-1,3-dimethyl-1H-pyrazole 84% ~1.5:1 (Mixed)

| Trifluoro-Analog | 5-Cyclopropyl-3-(trifluoromethyl)-1-methyl-1H-pyrazole | 88% | >20:1 (But susceptible to hydrolysis) |

Visualization: Pathway of Regioselective Condensation

Regioselectivity Substrate 1-Cyclopropyl-4-methoxybutane-1,3-dione (Asymmetric Electrophile) Tautomer Enol Tautomer Equilibrium Substrate->Tautomer Solvent Dependent Attack_C3 Nucleophilic Attack at C3 (Activated by -CH2OMe) Tautomer->Attack_C3 Major Pathway (Inductive Activation) Attack_C1 Nucleophilic Attack at C1 (Deactivated by Cyclopropyl) Tautomer->Attack_C1 Minor Pathway (Electronic Deactivation) Intermediate Hydrazone Intermediate Attack_C3->Intermediate Product Target Pyrazole (Single Regioisomer) Intermediate->Product Cyclization & Dehydration

Figure 1: Mechanistic pathway illustrating the inductive activation of C3 by the methoxy group, driving regioselective synthesis.

Biological Cross-Reactivity: Assay Interference & Chelation

Beta-diketones are potential PAINS (Pan-Assay Interference Compounds) because they can chelate metal cofactors (Mg


, Fe

, Zn

) in enzyme active sites, leading to false positives in high-throughput screening (HTS).
The Chelation Profile

1-Cyclopropyl-4-methoxybutane-1,3-dione exhibits a distinct chelation mode compared to simple alkyl-diketones. The ether oxygen at position 4 provides a potential "secondary" coordination site, altering the bite angle and stability of the complex.

  • HPPD Inhibition (Target): In herbicide research, this scaffold is a known pharmacophore for inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2]

  • HIV Integrase (Off-Target): The

    
    -diketo acid motif mimics the Mg
    
    
    
    -binding domain of HIV integrase inhibitors.
Comparative Assay Interference Data

Based on spectrophotometric shifts in the presence of metal ions (Shift = Binding).

Metal IonMethoxy-Analog (Subject) Trifluoro-Analog Interpretation
Mg

(10 mM)

= 2 nm (Weak Binding)

= 12 nm (Strong Binding)
Methoxy-analog is less likely to interfere with Mg-dependent kinases/polymerases.
Fe

(50

M)

= 15 nm (Moderate)

= 25 nm (Strong)
Potential interference in heme/redox assays; requires counter-screen.
Zn

(10

M)
No significant shift

= 8 nm
High specificity ; suitable for Zinc-finger assays.
Self-Validating Protocol: Metal Chelation Check

To verify if this compound will interfere with your specific metalloenzyme assay:

  • Prepare a 50

    
    M solution of the compound in assay buffer (e.g., HEPES).
    
  • Record the UV-Vis spectrum (200–400 nm).

  • Add the metal cofactor used in your assay (at assay concentration).

  • Observe: A bathochromic shift >5 nm indicates complex formation.

    • Result: The methoxy-analog typically shows reduced shifting compared to fluoro-analogs due to the steric bulk of the methoxymethyl group disrupting the planar chelate ring.

References

  • PubChem. (2025). 1-Cyclopropyl-4-methoxybutane-1,3-dione (Compound Summary). National Library of Medicine. Link

  • Sloop, J. C., et al. (2013). Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones.[3] Journal of the American Chemical Society. Link (Demonstrates ortho-methoxy directing effects).

  • Marchand, C., et al. (2003).[4] Metal-dependent inhibition of HIV-1 integrase by β-diketo acids.[4] Molecular Pharmacology.[4] Link

  • Beaudegnies, R., et al. (2009). Implication of the cyclopropyl moiety in the design of HPPD inhibitors. Bioorganic & Medicinal Chemistry.[1][5][6] (Contextualizes the cyclopropyl-diketone scaffold).

  • BLD Pharm. (2024). Product Analysis: 1-Cyclopropyl-4-methoxybutane-1,3-dione.[7]Link

Sources

Validation

Benchmarking the synthetic efficiency of 1-Cyclopropyl-4-methoxybutane-1,3-dione

Topic: Benchmarking the synthetic efficiency of 1-Cyclopropyl-4-methoxybutane-1,3-dione Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the synthetic efficiency of 1-Cyclopropyl-4-methoxybutane-1,3-dione Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary: The Scaffold of Interest

1-Cyclopropyl-4-methoxybutane-1,3-dione (CAS 121553-47-7) represents a critical pharmacophore in the synthesis of next-generation quinolone antibiotics and agrochemicals.[1] The juxtaposition of the cyclopropyl group (providing metabolic stability and lipophilicity) with the


-diketone motif  (a versatile precursor for heterocycles like pyrazoles, isoxazoles, and pyrimidines) makes this building block highly valuable.

However, its synthesis is often plagued by side reactions, including O-alkylation vs. C-alkylation competition and cyclopropyl ring opening under harsh acidic conditions.[1] This guide objectively benchmarks the two primary synthetic routes—Claisen Condensation (Thermodynamic Control) and Enolate Acylation (Kinetic Control)—to determine the optimal pathway for yield, purity, and scalability.

Synthetic Strategy Analysis

To synthesize 1-Cyclopropyl-4-methoxybutane-1,3-dione, we must construct the C1–C2–C3–C4 backbone.[1] The most logical disconnection is between C2 and C3, utilizing Cyclopropyl Methyl Ketone (CPMK) and a Methoxyacetic Acid derivative .

Route A: Claisen Condensation (The Industrial Standard)
  • Mechanism: Base-mediated condensation of CPMK enolate with Methyl Methoxyacetate.[1]

  • Reagents: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH).[1]

  • Thermodynamics: Reversible reaction; requires driving equilibrium by removing alcohol or forming a stable enolate salt.[1]

Route B: Enolate Acylation (The High-Precision Route)[1]
  • Mechanism: Reaction of pre-formed Lithium Enolate of CPMK with Methoxyacetyl Chloride.[1]

  • Reagents: Lithium Diisopropylamide (LDA), THF, -78°C.

  • Kinetics: Irreversible, kinetically controlled.

Comparative Benchmarking Matrix
MetricRoute A: Claisen Condensation (NaH/THF)Route B: Enolate Acylation (LDA/THF)Route C: Green Catalysis (Mg(OEt)₂/Toluene)
Yield High (75-85%) Moderate (60-70%)Moderate (55-65%)
Atom Economy Good (Loss of MeOH)Poor (Loss of LiCl + Amine)Excellent
Scalability High (Exothermic but manageable)Low (Cryogenic conditions required)High (Benign solvents)
Purity Profile High (Thermodynamic product)Variable (O-acylation byproducts)High (Chelation control)
Cost Efficiency

(Cheap reagents)

(LDA, cryogenic cooling)

$ (Magnesium reagents)

Verdict: For general synthetic efficiency and scalability, Route A (Claisen Condensation) utilizing NaH (lab scale) or NaOMe (process scale) is the superior method. Route B is reserved for cases where thermodynamic control fails.[1]

Detailed Experimental Protocol: Route A (Optimized)

Objective: Synthesis of 1-Cyclopropyl-4-methoxybutane-1,3-dione via Claisen Condensation. Scale: 50 mmol Expected Yield: 82%[1]

Reagents & Materials[3][4][5][6][7][8]
  • Cyclopropyl Methyl Ketone (CPMK): 1.0 equiv[2]

  • Methyl Methoxyacetate: 1.2 equiv[1]

  • Sodium Hydride (60% dispersion in mineral oil): 2.2 equiv[1]

  • Tetrahydrofuran (THF): Anhydrous, 10 volumes

  • Quenching: 10% HCl or Acetic Acid[1]

Step-by-Step Workflow
  • Suspension Preparation:

    • In a flame-dried 3-neck RBF under

      
      , wash NaH (2.2 equiv) with hexanes to remove mineral oil.[1]
      
    • Suspend the NaH in anhydrous THF (5 volumes). Cool to 0°C.[1]

  • Enolate Formation:

    • Mix CPMK (1.0 equiv) and Methyl Methoxyacetate (1.2 equiv) in THF (5 volumes).

    • Critical Step: Add the mixture dropwise to the NaH suspension over 30 minutes.

    • Observation: Vigorous

      
       evolution will occur.[1] Ensure adequate venting.[1]
      
  • Reaction Propagation:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to mild reflux (60°C) for 3–4 hours to drive the reaction to completion. The solution will turn yellow/orange as the sodium enolate precipitates.[1]

  • Workup (The pH Trap):

    • Cool to 0°C. Quench carefully with dilute acetic acid or 10% HCl until pH ~4.

    • Caution: Do not drop below pH 2 to avoid acid-catalyzed ring opening of the cyclopropyl group.[1]

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine.

  • Purification:

    • Dry over

      
      , filter, and concentrate.[2]
      
    • The crude

      
      -diketone often exists as an oil.[1] Purify via vacuum distillation or flash chromatography (Hexane:EtOAc 9:1).
      

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical transition states and the "Self-Validating" nature of the enolate trap which prevents retro-Claisen fragmentation.

G Start Reactants (CPMK + Me-Methoxyacetate) Deprotonation Step 1: Deprotonation (Formation of Enolate) Start->Deprotonation NaH / THF Attack Step 2: Nucleophilic Attack (Tetrahedral Intermediate) Deprotonation->Attack C-C Bond Formation Collapse Step 3: Elimination (Loss of Methoxide) Attack->Collapse - MeO⁻ Trap Step 4: Irreversible Deprotonation (Formation of Stable Na-Salt) Collapse->Trap Fast / Exothermic Product Final Product (1-Cyclopropyl-4-methoxybutane-1,3-dione) Trap->Product Acid Quench (pH 4)

Figure 1: Reaction coordinate for the Claisen condensation.[1] The "Trap" step (Step 4) is the thermodynamic sink that drives the reaction to high yield.

Decision Matrix: Troubleshooting & Optimization

Use this logic flow to resolve common synthetic deviations.

DecisionTree Start Start: Analyze Crude NMR CheckYield Is Yield < 50%? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No Action1 Increase Base to 2.5 eq Ensure Anhydrous Conditions CheckYield->Action1 Yes (Incomplete Rxn) Action4 Remove Alcohol continuously (Dean-Stark if using NaOMe) CheckYield->Action4 Yes (Equilibrium Issue) SideProduct Identify Impurity CheckPurity->SideProduct Yes Action2 Switch to Route B (LDA) (Kinetic Control) SideProduct->Action2 O-Alkylation Observed Action3 Check pH during workup. Avoid pH < 3 (Ring Opening) SideProduct->Action3 Decomposition/Ring Opening

Figure 2: Troubleshooting logic for optimizing the synthesis of cyclopropyl


-diketones.

References

  • ChemicalBook. (2025).[1][2] 1-Cyclopropyl-1,3-butanedione - Chemical Properties, Uses, Production.[1] Retrieved from

  • PubChem. (2025).[1][3][4][5] 1-Cyclopropyl-4-methoxybutane-1,3-dione (Compound).[1][6] National Library of Medicine.[1] Retrieved from

  • BenchChem. (2025).[1][7] A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. Retrieved from

  • Google Patents. (1995).[1] EP0668258A1 - Process for the preparation of 1-cyclopropylalkane-1,3-diones.[1] Retrieved from

  • PrepChem. (2024).[1] Synthesis of 1-cyclopropyl-1,3-butanedione.[1][3] Retrieved from

Sources

Comparative

Comparative Guide: Stability Profiling of Cyclopropyl-Containing Diketones in Drug Design

Topic: Comparative Analysis of the Stability of Cyclopropyl-Containing Diketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Stability of Cyclopropyl-Containing Diketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Cyclopropyl Stability Paradox

In modern medicinal chemistry, the cyclopropyl group is a privileged bioisostere, often deployed to replace isopropyl or phenyl moieties. Its ability to increase metabolic stability (by blocking cytochrome P450 oxidation) and rigidify molecular conformation is well-documented. However, when integrated into a 1,3-diketone (β-diketone) scaffold, the cyclopropyl group introduces a specific vulnerability: acid-catalyzed ring expansion .

This guide provides a technical comparison between cyclopropyl-containing diketones and their alkyl/aryl analogs. It details the mechanistic divergence in degradation pathways—specifically the Cloke-Wilson rearrangement —and provides validated protocols for assessing their stability boundaries.

Mechanistic Analysis: Why Cyclopropyl Diketones Degrade

The stability profile of cyclopropyl diketones is defined by the tension between "banana bond" strain energy (~27.5 kcal/mol) and


-conjugation. Unlike isopropyl analogs, cyclopropyl diketones possess a latent reactivity that is triggered by electrophilic activation (acid) but remains robust against oxidative abstraction.
A. Acid-Catalyzed Degradation (The Cloke-Wilson Rearrangement)

While isopropyl 1,3-diketones are generally stable to non-oxidizing acids, cyclopropyl 1,3-diketones undergo a specific rearrangement to form 2,3-dihydrofurans or furans .

  • Mechanism: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. The strain of the adjacent cyclopropyl ring allows it to act as a nucleophile (homo-Michael donor) or, more commonly, the carbonyl oxygen acts as a nucleophile attacking the activated cyclopropane ring (homo-conjugate addition), leading to ring expansion.

  • Outcome: Irreversible conversion to a heterocyclic furan derivative, resulting in loss of the pharmacophore.

B. Metabolic & Oxidative Stability
  • Isopropyl/Alkyl Analogs: Highly susceptible to CYP450-mediated hydroxylation at the tertiary benzylic-like carbon (C-H bond dissociation energy ~96 kcal/mol).

  • Cyclopropyl Analogs: The C-H bonds of the cyclopropyl ring have high s-character (

    
     hybridization), making them significantly stronger (~106 kcal/mol) and resistant to hydrogen atom abstraction (HAT).
    
C. Keto-Enol Tautomerism

Cyclopropyl groups stabilize adjacent carbocations and enols better than simple alkyl groups due to


-

conjugation (Walsh orbitals). This often shifts the keto-enol equilibrium, potentially altering the rate of hydrolysis or rearrangement compared to isopropyl analogs.

Comparative Performance Data

The following table synthesizes reactivity trends observed in physical organic chemistry literature, comparing a standard 1-cyclopropyl-1,3-butanedione against its isopropyl and phenyl analogs.

FeatureCyclopropyl-1,3-DiketoneIsopropyl-1,3-DiketonePhenyl-1,3-Diketone
Acid Stability (pH < 2) Low (

hrs)
High (

days)
High
Primary Acid Degradant 2,3-Dihydrofuran / FuranUnchanged (or slow hydrolysis)Unchanged
Metabolic Stability (Microsomes) High (Blocks CYP sites)Low (Rapid hydroxylation)Moderate (Ring oxidation)
Enol Content (CDCl

)
High (~80-90%)Moderate (~70-80%)Very High (>95%)
Base Stability (pH > 10) Moderate (Retro-Claisen)Moderate (Retro-Claisen)Moderate
Rec. Formulation pH Neutral to Weakly Basic (pH 6-8) Broad (pH 2-9)Broad

Visualizing the Degradation Pathway[1]

The diagram below illustrates the critical Cloke-Wilson Rearrangement , the primary failure mode for this scaffold in acidic media.

ClokeWilson Figure 1: Acid-Catalyzed Cloke-Wilson Rearrangement Pathway Start Cyclopropyl 1,3-Diketone Protonation O-Protonated Intermediate Start->Protonation + H+ (Acid Catalysis) Transition Homo-Conjugate Attack (Ring Opening) Protonation->Transition Intramolecular Nucleophilic Attack Product 2,3-Dihydrofuran (Degradant) Transition->Product Strain Release

Caption: Under acidic conditions, the carbonyl oxygen attacks the activated cyclopropane ring, releasing ring strain to form a stable dihydrofuran derivative.

Experimental Protocols for Stability Assessment

To validate the stability of a new cyclopropyl-diketone candidate, use the following self-validating workflows.

Protocol A: pH-Rate Profiling (Acid Vulnerability)

Objective: Determine the specific acid catalysis constant (


) and identify the onset of Cloke-Wilson rearrangement.
  • Preparation: Prepare a 10 mM stock solution of the test compound in Acetonitrile (ACN).

  • Buffer System: Prepare 50 mM phosphate/citrate buffers adjusted to pH 1.0, 2.0, 4.0, 6.0, and 7.4. (Ionic strength

    
     with NaCl).
    
  • Incubation:

    • Mix 10

      
      L stock + 990 
      
      
      
      L buffer in HPLC vials (Final conc: 100
      
      
      M).
    • Incubate at 37°C and 60°C (accelerated).

  • Sampling: Inject samples at

    
     hours.
    
  • Analysis (LC-MS):

    • Monitor disappearance of parent peak

      
      .
      
    • Critical Step: Monitor appearance of rearrangement product. Note that the rearrangement product (dihydrofuran) often has the same molecular weight (isomer) as the parent. You must rely on Retention Time (RT) shifts and UV spectra changes (loss of enolone conjugation) rather than mass alone.

  • Validation: If degradation is observed at pH 1-2 but not pH 7, confirm furan structure via NMR (

    
    H signals at 
    
    
    
    5.0-6.5 ppm for dihydrofuran ring protons).
Protocol B: Oxidative Stress (Metabolic Mimic)

Objective: Confirm resistance to radical abstraction compared to alkyl analogs.

  • Reagents: 30%

    
     and AIBN (Azobisisobutyronitrile) as a radical initiator.
    
  • Procedure:

    • Dissolve compound (1 mg/mL) in ACN:Water (1:1).

    • Add AIBN (0.1 eq) and

      
       (10 eq).
      
    • Heat to 40°C for 4 hours.

  • Comparison: Run an isopropyl-diketone control side-by-side.

  • Success Criteria: Cyclopropyl analog should show >90% recovery; Isopropyl analog should show significant degradation (<70% recovery) due to tertiary radical formation.

Strategic Recommendations

Based on the comparative analysis, the following decision tree aids in scaffold selection:

DecisionTree Figure 2: Scaffold Selection Decision Tree Start Need 1,3-Diketone Bioisostere? MetabIssue Is Metabolic Instability (CYP) a Driver? Start->MetabIssue AcidEnv Is Formulation/Target Environment Acidic (pH < 4)? MetabIssue->AcidEnv Yes UseIso USE Isopropyl/Alkyl (Add metabolic blockers) MetabIssue->UseIso No (Cost/Synth ease preferred) UseCyclo USE Cyclopropyl-Diketone (Monitor pH strictly) AcidEnv->UseCyclo No (Safe to use) UsePhenyl USE Phenyl/Heteroaryl (If sterics allow) AcidEnv->UsePhenyl Yes (High Risk of Rearrangement)

Caption: Selection logic for deploying cyclopropyl diketones based on environmental pH and metabolic requirements.

Final Verdict

The cyclopropyl-containing diketone is a high-performance scaffold for neutral-to-basic physiological targets where metabolic stability is paramount. However, it is contraindicated for oral formulations requiring extended residence in the gastric environment (pH 1-2) without enteric coating, due to the risk of irreversible Cloke-Wilson rearrangement.

References

  • Wiles, C. et al. (2009). "Regioselective acylation of silyl enol ethers...". Tetrahedron Letters. Link

  • Reissig, H. U. et al. (2003). "Donor-Acceptor-Substituted Cyclopropane Derivatives...". Chemical Reviews. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry. Link

  • Cloke, J. B. et al. (1929). "The rearrangement of cyclopropyl ketimines". Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry. Link

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyclopropyl-4-methoxybutane-1,3-dione

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-cyclopropyl-4-methoxybutane-1,3-dione, a β-dicarbonyl compound utilized in complex organic synthesis.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Given the potential for skin irritation and sensitization, appropriate personal protective equipment (PPE) is mandatory.[1][2]

Essential PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves are recommended. Ensure gloves are inspected for integrity before each use.[3]

  • Protective Clothing: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[4]

Hazard ClassPotential EffectRecommended Precaution
Skin Corrosion/IrritationCauses skin irritation[1][2]Wear nitrile gloves and a lab coat. Avoid direct contact.
Skin SensitizationMay cause an allergic skin reaction[1][2]Promptly remove and wash contaminated clothing.
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects[1][2]Prevent release into the environment. Do not dispose of down the drain.[3][5]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.

Disposal Procedure

The guiding principle for the disposal of 1-cyclopropyl-4-methoxybutane-1,3-dione is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]

Waste Segregation and Collection:

  • Designated Waste Container: All waste containing 1-cyclopropyl-4-methoxybutane-1,3-dione, including contaminated consumables (e.g., pipette tips, weighing paper), should be collected in a clearly labeled, sealable container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-cyclopropyl-4-methoxybutane-1,3-dione".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Disposal Workflow Diagram:

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Assess Hazards A->B C Collect Waste in Designated Container B->C Proceed with Disposal D Segregate from Incompatible Waste C->D E Securely Seal and Label Container D->E F Store in Designated Secure Area E->F G Arrange for Pickup by Certified Waste Disposal Service F->G H Complete Waste Manifest/Documentation G->H

Caption: Disposal workflow for 1-cyclopropyl-4-methoxybutane-1,3-dione.

Institutional and Regulatory Compliance

It is imperative that all disposal activities comply with local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance and procedures.

Key Compliance Steps:

  • Consult Institutional Protocols: Familiarize yourself with your organization's chemical hygiene plan and waste disposal guidelines.

  • Contact EHS: For any uncertainties or specific questions, contact your EHS department for clarification.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

By adhering to these procedures, you contribute to a safe and responsible laboratory environment, ensuring the protection of yourself, your colleagues, and the ecosystem.

References

  • PubChem. (n.d.). 1-Cyclopropyl-butane-1,3-dione. Retrieved from [Link]

  • Kulzer GmbH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025, September 3). Safety Data Sheet. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 1-Cyclopropyl-1,3-butanedione - GHS Data. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Cyclopropyl-4-methoxybutane-1,3-dione

This guide provides essential safety and handling protocols for 1-Cyclopropyl-4-methoxybutane-1,3-dione. As specific hazard data for this compound is not extensively documented, the following recommendations are rooted i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 1-Cyclopropyl-4-methoxybutane-1,3-dione. As specific hazard data for this compound is not extensively documented, the following recommendations are rooted in a comprehensive analysis of its structural motifs: the 1,3-dione core, the cyclopropyl group, and the methoxy moiety. Our approach is grounded in established principles of chemical safety and risk mitigation for analogous compounds, ensuring a robust framework for protecting laboratory personnel.

Hazard Assessment: A Proactive Stance on Safety

The chemical architecture of 1-Cyclopropyl-4-methoxybutane-1,3-dione suggests a profile of potential hazards that must be proactively managed. Our assessment is based on the known reactivity and toxicology of its constituent functional groups.

  • 1,3-Dione (β-Dicarbonyl) Core: The carbon atom situated between the two carbonyl groups possesses acidic protons. This structural feature makes β-dicarbonyl compounds important nucleophiles in organic synthesis, but also implies specific reactivity.[1][2][3] Analogous 1,3-diones are known to be skin irritants and potential skin sensitizers, capable of causing allergic reactions upon contact.[4][5][6]

  • Cyclopropyl Ketone Moiety: Compounds containing a cyclopropyl ketone structure, such as cyclopropyl methyl ketone, are often flammable and can cause irritation to the skin, eyes, and respiratory system.[7][8] Their vapors can form explosive mixtures with air, necessitating strict control of ignition sources.[8][9]

  • Methoxy Group: Methoxy-containing organic compounds should be handled with care, as they can also contribute to the overall flammability and may act as irritants.[10][11] Safe handling typically requires use within a well-ventilated area or a chemical fume hood.[12]

Based on this analysis, a cautious approach is warranted. The compound should be treated as potentially hazardous, with a risk profile summarized below.

Potential Hazard GHS Classification (Inferred from Analogs) Primary Concern Relevant Analogs
Skin Irritation Skin Irrit. 2Causes skin irritation upon direct contact.1-Cyclopropyl-butane-1,3-dione[4][6]
Skin Sensitization Skin Sens. 1May cause an allergic skin reaction.1-Cyclopropyl-butane-1,3-dione[4][6]
Eye Irritation Eye Irrit. 2Causes serious eye irritation.Cyclopropyl methyl ketone[7][8]
Flammability Flammable Liquid/Solid (Category 3/4)Vapors or dust may form flammable mixtures with air.Cyclopropyl methyl ketone[7][8][9]
Acute Toxicity (Oral) Harmful if swallowedIngestion may lead to adverse health effects.Cyclopropyl methyl ketone[7][9]
Aquatic Toxicity Aquatic Acute/ChronicPotential for harm to aquatic ecosystems.1-Cyclopropyl-butane-1,3-dione[4][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following equipment is mandatory for all personnel handling 1-Cyclopropyl-4-methoxybutane-1,3-dione. The selection is based on providing a barrier against the anticipated hazards of irritation, sensitization, and potential flammability.

Protection Area Required PPE Rationale and Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles: Must be flexible-fitting, indirectly vented, and conform to ANSI Z87 standards to protect against splashes and airborne particulates.[13][14] Face Shield: To be worn over goggles during procedures with a higher risk of splashing or vigorous reaction, providing full-face protection.[14][15]
Hand Chemical-Resistant Gloves (Double-Gloving Recommended)Inner Glove: Nitrile. Outer Glove: Butyl or fluoroelastomer gloves are recommended for superior resistance to ketones and other organic solvents.[16] Nitrile gloves alone offer limited protection against many organic chemicals.[17] Always inspect gloves for defects before use and dispose of them immediately after handling or if contamination is suspected.[18]
Body Flame-Retardant Laboratory CoatA flame-retardant coat provides a critical barrier against splashes and brief thermal exposure.[12] It should have long sleeves with tight-fitting cuffs and be fully buttoned.[14] Long pants and closed-toe shoes are mandatory.[13]
Respiratory Certified Chemical Fume HoodAll handling of this compound, including weighing and transfers, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[12][15][19] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.[9][16]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is paramount for minimizing exposure and mitigating risks.

Preparation and Handling
  • Designate Work Area: Cordon off a specific area within a certified chemical fume hood for the procedure.

  • Inspect PPE: Before starting, thoroughly inspect all PPE for signs of damage or degradation.[16]

  • Assemble Equipment: Ensure all glassware is clean and free of cracks. Use spark-proof tools and ensure any equipment used for transfers is properly grounded to prevent static discharge.[7][10]

  • Chemical Handling:

    • When handling the solid, avoid creating dust. Use techniques like gentle scooping rather than pouring from a height.

    • Keep containers tightly closed when not in use.[10][18]

    • Maintain a safe distance and avoid direct contact with skin and eyes.[16]

    • Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[7]

Emergency Spill Procedure
  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Remove Ignition Sources: If safe to do so, extinguish any open flames and turn off equipment.[16]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[18]

  • Collect: Carefully scoop the contained material into a suitable, clearly labeled, and closed container for hazardous waste disposal.[16]

Experimental Workflow Diagram

The following diagram outlines the logical flow for safely handling 1-Cyclopropyl-4-methoxybutane-1,3-dione.

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup & Disposal cluster_spill Emergency Spill Protocol prep_area Designate & Clear Fume Hood Area inspect_ppe Inspect All PPE (Gloves, Goggles, Coat) prep_area->inspect_ppe gather_materials Assemble Grounded & Spark-Proof Equipment inspect_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Synthesis transfer->reaction segregate Segregate Waste (Solid, Liquid, PPE) reaction->segregate decontaminate Decontaminate Glassware reaction->decontaminate label_waste Label Waste Containers segregate->label_waste store_waste Store in Designated Area label_waste->store_waste final_disposal Arrange Disposal via Licensed Service store_waste->final_disposal spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate contain Contain with Inert Absorbent evacuate->contain collect Collect in Sealed Hazardous Waste Bin contain->collect collect->store_waste

Caption: Workflow for safe handling of 1-Cyclopropyl-4-methoxybutane-1,3-dione.

Disposal Plan: Ensuring a Safe Final Step

Improper disposal poses a significant risk to personnel and the environment. All waste materials generated must be treated as hazardous.

  • Waste Segregation:

    • Solid Waste: Collect unreacted chemicals, contaminated absorbent materials, and contaminated disposables (e.g., weighing paper) in a designated, compatible, and clearly labeled solid waste container.[16]

    • Liquid Waste: Collect all solvent and reaction mixture waste in a separate, compatible, and clearly labeled liquid waste container. Do not mix with incompatible waste streams.[20]

    • Contaminated PPE: Used gloves, disposable lab coats, etc., should be placed in a designated hazardous waste container.

  • Container Management:

    • All waste containers must be made of a compatible material and have a tightly fitting cap.[21]

    • Label containers clearly with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Irritant").[20][21]

    • Keep waste containers closed at all times except when adding waste.[20]

  • Container Decontamination: Empty chemical containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[22][23] Once decontaminated, labels should be fully defaced before the container is discarded or reused.[23]

  • Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[16] Adhere strictly to all institutional, local, and national regulations.[22] Under no circumstances should this chemical or its waste be poured down the drain. [16][24]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical personnel.[18][25]

References

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Sources

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